Nickel Monoxide
Description
Significance of Nickel Monoxide in Materials Science and Condensed Matter Physics
This compound is a material of profound importance in the realms of materials science and condensed matter physics due to its distinctive combination of properties. It is classified as a p-type semiconductor and exhibits a wide direct optical band gap, typically ranging from 3.6 to 4.0 eV. researchgate.netresearchgate.net This wide band gap, coupled with its excellent chemical stability, makes it a versatile candidate for a multitude of applications. researchgate.netscirp.org
In materials science, NiO is a crucial component in the development of various electronic and electrochemical devices. Its applications are extensive, ranging from gas sensors and catalysts to electrochromic displays and fuel cells. researchgate.netscirp.orgijert.org The material's utility is further expanded by its use in transparent heat mirrors, which are coatings that transmit visible light while reflecting infrared radiation, thereby contributing to energy efficiency in buildings. researchgate.net Furthermore, NiO serves as a key ingredient in the fabrication of cathodes for lithium-ion batteries and as an antiferromagnetic layer in spintronic devices. ijert.orgazonano.com
From the perspective of condensed matter physics, this compound is a model system for studying strongly correlated electron systems. It is a classic example of a Mott insulator, a class of materials that, according to conventional band theory, should conduct electricity but are in fact insulators due to strong electron-electron interactions. fiveable.meiljs.org.ng This insulating nature, despite a partially filled 3d orbital for nickel, challenged early theories of solids and led to the development of the Mott-Hubbard model. fiveable.me The antiferromagnetic ordering of electron spins in NiO at temperatures below its Néel temperature (approximately 523 K) is another key feature that attracts significant research interest. indiascienceandtechnology.gov.innumberanalytics.com This property is fundamental to the burgeoning field of spintronics, which aims to utilize electron spin, in addition to its charge, for information processing. ucr.eduucla.edu
Historical Context of this compound Investigations
The scientific journey of understanding this compound has been a long and pivotal one. While nickel itself has been in use for millennia, the isolation and study of its compounds like nickel oxide began to flourish in the 18th and 19th centuries, marking significant progress in metallurgy and materials science. azom.comsolubilityofthings.com Early investigations focused on its basic chemical and physical properties, such as its green to black coloration depending on stoichiometry and its insolubility in water but solubility in acids. azom.comnih.govchemicalbook.com
A crucial turning point in the study of NiO came in the 20th century with the advent of quantum mechanics and solid-state physics. In 1937, Sir Nevill Mott and Rudolf Peierls first proposed that NiO should be an insulator, a prediction that contradicted the existing band theory of solids. iljs.org.ng This led to the formulation of the concept of a "Mott insulator," a cornerstone of modern condensed matter physics. fiveable.me Later, in the mid-20th century, the antiferromagnetic nature of this compound was experimentally confirmed through neutron diffraction experiments conducted by Clifford Shull. wikipedia.org These experiments provided the first direct evidence of the ordered, antiparallel alignment of magnetic moments in a material. wikipedia.org
Further research through the latter half of the 20th century and into the 21st has continued to unveil the complexities of NiO. X-ray diffraction studies revealed that while NiO possesses a rock-salt crystal structure, it exhibits a slight rhombohedral distortion at room temperature, which disappears at elevated temperatures. wikipedia.orgiucr.org The development of advanced characterization techniques has allowed for more detailed investigations into its electronic structure, revealing a mixture of charge-transfer and Mott-Hubbard characteristics. researchgate.net The prediction by Neville Mott in 1937 that NiO could transition to a metallic state under high pressure was experimentally verified in 2012, demonstrating its ability to conduct electricity at pressures exceeding 2.4 million times that of the atmosphere. globalenergyprize.orgeujournal.org
Current Research Landscape and Advanced Paradigms in this compound Studies
The contemporary research landscape for this compound is vibrant and multifaceted, driven by the quest for next-generation electronic and energy technologies. A significant area of focus is on the application of NiO in spintronics. indiascienceandtechnology.gov.in Researchers are actively investigating how to manipulate the spin waves in NiO for ultra-fast and low-energy-dissipation information processing. ucr.edu The interaction between electron spins and lattice vibrations (phonons), known as spin-phonon coupling, is a key area of study, as it influences energy dissipation in spintronic devices. aip.orgresearchgate.net
Another major research thrust is the development of NiO-based transparent conducting films. koreascience.kr While stoichiometric NiO is an insulator, its conductivity can be tuned through doping and by controlling defects, making it a promising p-type transparent conductor for applications in solar cells and other optoelectronic devices. acs.orgmdpi.com The creation of heterojunctions, such as p-n junctions using NiO, is also being explored for various electronic applications. bohrium.com
The unique properties of NiO as a Mott insulator continue to inspire novel research directions. Recent studies have demonstrated that this compound can exhibit nonassociative learning behaviors, such as habituation and sensitization, which are fundamental forms of memory. pnas.orgnih.gov This discovery opens up possibilities for using Mott insulators as building blocks for neuromorphic computing and artificial intelligence. pnas.org
Furthermore, the recent discovery of high-temperature superconductivity in nickel oxides has reignited interest in this class of materials. modernsciences.orgfindaphd.com This breakthrough challenges the long-held belief that copper oxides were unique in exhibiting high-temperature superconductivity and opens up new avenues for research in condensed matter physics. modernsciences.org Advanced synthesis techniques, such as atomic layer deposition and spray pyrolysis, are being employed to create high-quality NiO thin films and nanostructures with tailored properties for specific applications. scirp.orgacs.org
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | NiO | wikipedia.org |
| Molar Mass | 74.6928 g/mol | wikipedia.org |
| Appearance | Green to black crystalline solid | nih.govwikipedia.org |
| Crystal Structure | Rock-salt (cubic), with slight rhombohedral distortion at room temperature | wikipedia.orgiucr.orgmaterialsproject.org |
| Density | 6.67 g/cm³ | azonano.comwikipedia.org |
| Melting Point | 1,955 °C (3,551 °F; 2,228 K) | wikipedia.org |
| Solubility | Insoluble in water; soluble in acids | azom.comnih.gov |
| Band Gap | ~3.6 - 4.0 eV (direct) | researchgate.netacs.org |
| Néel Temperature | ~523 K | indiascienceandtechnology.gov.innumberanalytics.com |
| Resistivity (stoichiometric) | Up to 10¹³ Ω·cm | acs.orgmdpi.com |
Key Research Findings on this compound
| Research Area | Key Finding | Significance | Source(s) |
| Condensed Matter Physics | Prototypical Mott Insulator | Challenged conventional band theory, leading to the Mott-Hubbard model. | fiveable.meiljs.org.ng |
| Magnetism | Antiferromagnetic Ordering | Foundational material for understanding antiferromagnetism and for spintronic applications. | indiascienceandtechnology.gov.inwikipedia.org |
| Spintronics | Strong Spin-Phonon Coupling | Influences energy dissipation and spin wave propagation in spintronic devices. | ucr.eduaip.org |
| Materials Science | p-type Transparent Conductor | Can be doped to achieve transparency and conductivity for optoelectronic devices. | koreascience.kracs.orgmdpi.com |
| High-Pressure Physics | Insulator-to-Metal Transition | Confirmed a long-standing theoretical prediction about its behavior under extreme pressure. | globalenergyprize.orgeujournal.org |
| Neuromorphic Computing | Nonassociative Learning Behavior | Demonstrates potential for use in brain-inspired computing architectures. | pnas.orgnih.gov |
| Superconductivity | High-Temperature Superconductivity in Nickelates | Broadens the search for high-temperature superconductors beyond copper-based materials. | modernsciences.orgfindaphd.com |
Properties
CAS No. |
12137-09-6 |
|---|---|
Molecular Formula |
NiO |
Molecular Weight |
74.693 g/mol |
IUPAC Name |
nickel(2+);oxygen(2-) |
InChI |
InChI=1S/Ni.O/q+2;-2 |
InChI Key |
KVAWBJDCAFOHRG-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Ni+2] |
density |
6.7 g/cm³ |
melting_point |
1955Â °C |
physical_description |
Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Dry Powder, Other Solid; Other Solid; Dry Powder Green solid, insoluble in water; [Merck Index] GREEN-TO-BLACK CRYSTALLINE POWDER. |
solubility |
Solubility in water, mg/l at 20Â °C: 1.1 (practically insoluble) |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies of Nickel Monoxide
Nanoparticle Synthesis Routes for Nickel Monoxide
The fabrication of this compound nanoparticles is achieved through several routes, each offering distinct advantages in terms of controlling the physicochemical properties of the resulting material. These routes are broadly classified into wet chemical synthesis and green synthesis strategies.
Wet chemical synthesis encompasses a variety of methods that involve chemical reactions in a liquid phase to produce solid nanoparticles. These techniques are widely employed due to their versatility and ability to yield nanoparticles with desired characteristics.
The sol-gel method is a versatile and cost-effective technique for synthesizing this compound nanoparticles. pisrt.orgresearchgate.net This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. Typically, a nickel salt such as nickel nitrate hexahydrate is used as a precursor. jst.go.jpaip.org The process often involves the use of a solvent, like citric acid, and the pH is controlled to facilitate the formation of a homogeneous gel. aip.orgorientjchem.org The gel is then dried and calcined at elevated temperatures to obtain the final NiO nanoparticles. pisrt.orgorientjchem.org The calcination temperature plays a crucial role in the crystallinity and size of the resulting nanoparticles. jst.go.jpresearchplateau.com For instance, studies have shown that increasing the annealing temperature can lead to an increase in the grain size of the NiO nanoparticles. researchplateau.com
| Precursor | Solvent/Complexing Agent | Calcination Temperature (°C) | Resulting Particle Size |
|---|---|---|---|
| Nickel nitrate hexahydrate | Citric acid | 400 | ~7 nm |
| Nickel nitrate hexahydrate | Poly(alkylene oxide) block copolymer (surfactant) | 650 | Not specified |
| Nickel nitrate hexahydrate | Not specified | 550 | ~40-45 nm |
Co-precipitation is a widely used method for the synthesis of this compound nanoparticles due to its simplicity and scalability. This technique involves the simultaneous precipitation of a nickel precursor, such as nickel(II) chloride hexahydrate or nickel(II) nitrate hexahydrate, from a solution. worldscientific.comelectrochemsci.org A precipitating agent, commonly a base like sodium hydroxide (B78521) or ammonia (B1221849), is added to the solution to induce the formation of nickel hydroxide precipitates. ijnrd.org The resulting precipitate is then washed, dried, and calcined at a specific temperature to yield this compound nanoparticles. ijnrd.orgchemicalpapers.com The pH of the solution is a critical parameter that can influence the size and morphology of the synthesized nanoparticles. scispace.com For example, one study found that a lower pH resulted in smaller average particle sizes. scispace.com
| Nickel Precursor | Precipitating Agent | Calcination Temperature (°C) | Average Particle Size |
|---|---|---|---|
| Nickel(II) Chloride Hexahydrate | Sodium Hydroxide | Not specified | ~24-26 nm |
| Nickel(II) Nitrate Hexahydrate | Sodium Hydroxide | 400 | Not specified |
| Nickel(II) Nitrate Hexahydrate | Ammonia | 550 | 10µm, 5µm, 2µm and 1µm |
| Nickel(II) Nitrate Hexahydrate | Sodium Hydroxide | 450 | 8.5 nm (at pH 6) |
The precipitation method is another effective technique for producing this compound nanoparticles. This approach involves the formation of a solid precipitate from a solution containing a nickel salt. Homogeneous precipitation, a variation of this method, utilizes a slow and uniform generation of the precipitating agent within the solution, leading to more uniform nanoparticles. For instance, urea (B33335) can be used in an aqueous solution of nickel nitrate hexahydrate; upon heating, the urea decomposes to generate hydroxide ions, which then precipitate nickel hydroxide. chesci.com The precursor, nickel hydroxide, is subsequently calcined to form NiO nanoparticles. chesci.com Another approach involves a complexation-precipitation method using ammonia as a complexing agent to achieve narrow size distribution and uniform shape. chesci.com
| Nickel Precursor | Precipitating/Complexing Agent | Method | Resulting Particle Size |
|---|---|---|---|
| Nickel sulfate | Not specified | Homogeneous precipitation | ~2 nm |
| Nickel nitrate hexhydrate | Urea | Homogeneous precipitation | Not specified |
| Not specified | Ammonia | Complexation-precipitation | Not specified |
Thermal decomposition, or thermolysis, is a method where a precursor material is heated to a temperature at which it chemically decomposes, resulting in the formation of this compound nanoparticles. ijsrd.comresearchgate.net This technique often utilizes metal-organic complexes as precursors. For example, a mononuclear 2,9-dimethyl-1,10-phenanthroline-nickel(II) complex can be decomposed at 400 °C in an open atmosphere to produce pure, spherical NiO nanoparticles in the range of 10–20 nm. mdpi.com Another study demonstrated the synthesis of NiO nanoparticles with an average size of 25 nm through the decomposition of nickel octanoate in the presence of oleylamine and triphenylphosphine as surfactants. researchgate.net The choice of precursor and the decomposition temperature are key factors in controlling the size and morphology of the final product. ijnnonline.net
| Precursor | Decomposition Temperature (°C) | Resulting Particle Size |
|---|---|---|
| [NiCl2(C14H12N2)(H2O)] complex | 400 | 10–20 nm |
| Nickel octanoate | 240 | ~25 nm |
| Aqua (2-amino-6-methyl pyrimidine-4-ol and Isoleucine) Ni(II) complex | 400 | Spherical particles |
Green synthesis has emerged as an eco-friendly, cost-effective, and sustainable alternative to conventional chemical and physical methods for nanoparticle synthesis. neptjournal.compjoes.comtandfonline.com This approach utilizes biological entities such as plants and microorganisms as reducing and stabilizing agents. pjoes.com Plant extracts, in particular, are rich in phytochemicals like alkaloids, flavonoids, and polyphenols, which can effectively reduce metal ions to form nanoparticles. scielo.org.za
Various plant extracts have been successfully employed for the green synthesis of this compound nanoparticles. For example, leaf extracts of Populus ciliata, Acacia nilotica, and Aegle marmelos have been used to synthesize NiO nanoparticles. tandfonline.comscielo.org.zaresearchgate.net The general procedure involves mixing an aqueous solution of a nickel salt, such as nickel nitrate hexahydrate, with the plant extract and heating the mixture. tandfonline.comscielo.org.za The color change of the solution often indicates the formation of nanoparticles. scielo.org.za This biologically-inspired method is not only environmentally benign but can also produce nanoparticles with desirable properties for various applications. neptjournal.comrsc.org
| Plant Extract | Nickel Precursor | Reaction Conditions | Resulting Particle Size |
|---|---|---|---|
| Populus ciliata leaves | Nickel nitrate hexahydrate | Heated at 80°C for 4 hours | Not specified |
| Prunus dulcis (almond) shell | Nickel nitrate hexahydrate | 60°C at pH 12 | Amorphous nature |
| Acacia nilotica leaves | Nickel nitrate hexahydrate | Heated at 80°C for 4 hours | Not specified |
| Gymnema sylvestre leaves | Nickel nitrate | Calcined at 400°C for 2 hours | ~25 nm |
| Salvadora persica root | Nickel nitrate hexahydrate | Heated at 70-80°C for 4 hours | 18.20 nm to 45.12 nm |
Green Synthesis Strategies for this compound Nanoparticles
Plant Extract Mediated Synthesis of this compound Nanoparticles
A growing area of interest is the use of plant extracts for the synthesis of NiO nanoparticles, a process often referred to as green synthesis. This method is valued for its environmental friendliness and the use of naturally occurring compounds as reducing and capping agents.
The synthesis process typically involves the reaction of a nickel precursor, such as nickel(II) nitrate hexahydrate, nickel(II) chloride hexahydrate, or nickel acetate, with an aqueous plant extract. scispace.comnih.govrsc.org The phytochemicals present in the plant extracts, which include flavonoids, alkaloids, and phenols, act as reducing agents for the nickel ions and as stabilizing agents that prevent the agglomeration of the newly formed nanoparticles. scirp.org
Different plant extracts have been successfully used, each imparting unique characteristics to the resulting NiO nanoparticles. For instance, extracts from Vernonia amygdalina leaves have been used with nickel(II) chloride hexahydrate to produce octahedral NiO nanoparticles with an average crystallite size of 17.86 nm after annealing at 500°C. scispace.comnih.gov In another study, Syzygium cumini leaf extract was employed to create spherical NiO nanoparticles with a crystallite size of 10.4 nm. researchgate.net Similarly, extracts from Acacia nilotica leaves have yielded spherical nanoparticles, with the solvent (aqueous vs. ethanolic) influencing the final crystallite size (16 nm vs. 28 nm, respectively). tandfonline.com
The reaction conditions, such as temperature and pH, are crucial parameters. For example, a synthesis using nickel acetate and various plant extracts was conducted by stirring the solution at 80°C and adjusting the pH to 12 with sodium hydroxide to facilitate precipitation. scirp.org
Table 1: Research Findings on Plant Extract Mediated Synthesis of NiO Nanoparticles
| Plant Extract | Nickel Precursor | Resulting Particle Size | Particle Morphology |
|---|---|---|---|
| Vernonia amygdalina | Nickel(II) chloride hexahydrate | 17.86 nm | Octahedral |
| Syzygium cumini | Not Specified | 10.4 nm | Spherical |
| Acacia nilotica (aqueous) | Nickel(II) nitrate hexahydrate | 16 nm | Spherical |
| Acacia nilotica (ethanolic) | Nickel(II) nitrate hexahydrate | 28 nm | Spherical |
Microwave Combustion Synthesis of this compound Nanoparticles
Microwave combustion is a rapid and energy-efficient method for synthesizing NiO nanoparticles. This technique utilizes the heat generated by microwave irradiation to initiate a self-sustaining combustion reaction in a solution containing a nickel salt (the oxidizer) and a fuel.
In a typical process, nickel(II) nitrate hexahydrate is mixed with an organic fuel. updatepublishing.com Plant extracts, such as that from tender jackfruit, can also serve as a green fuel in this method. researchgate.netresearchgate.net The solution is heated in a microwave oven, leading to the decomposition of the precursors and the release of gases, which facilitates the formation of nano-sized particles. tandfonline.com The rapid and homogeneous heating provided by microwaves helps in producing nanoparticles with a narrow size distribution and high purity. tandfonline.com
A comparative study between microwave (MW) and solution combustion (SC) methods using jackfruit extract as fuel showed that both techniques produced NiO nanoparticles with a face-centered cubic (FCC) structure and crystallite sizes of 3.9 nm (SC) and 3.8 nm (MW). researchgate.netresearchgate.net Another variation involves a microwave-assisted sol-gel method, where adjusting the pH of the initial solution allows for control over the particle size. For instance, NiO nanoparticles with an average size of ~3 nm were synthesized at a pH of 8. doi.org
Table 2: Research Findings on Microwave Combustion Synthesis of NiO Nanoparticles
| Synthesis Variation | Nickel Precursor | Fuel/Medium | Resulting Particle Size | Key Findings |
|---|---|---|---|---|
| Microwave Combustion | Nickel(II) nitrate hexahydrate | Tender Jackfruit Extract | 3.8 nm | FCC structure, rapid and efficient synthesis. |
| Solution Combustion | Nickel(II) nitrate hexahydrate | Tender Jackfruit Extract | 3.9 nm | FCC structure, comparable to microwave method. |
Aerosol-Based Synthesis Techniques for this compound Nanoparticles
Aerosol-based synthesis represents a versatile class of gas-phase methods for producing high-purity nanoparticles. nih.gov These techniques involve the generation of an aerosol containing a precursor, which is then subjected to a chemical or physical transformation to form nanoparticles.
One prominent aerosol technique is Chemical Vapor Deposition (CVD) , specifically Metal-Organic Chemical Vapor Deposition (MOCVD). In this method, a volatile precursor like nickel acetylacetonate is vaporized and carried into a heated tube flow reactor. scispace.comscirp.orgresearchgate.net The precursor decomposes at high temperatures (up to 500°C), leading to the nucleation and growth of Ni/NiO nanoparticles. The process can be purely thermal or involve a reducing agent like hydrogen, which significantly influences particle production and characteristics. scispace.comscirp.orgresearchgate.net
Flame Spray Pyrolysis (FSP) is another powerful aerosol method where a liquid precursor, typically a metal-organic compound dissolved in a combustible solvent, is sprayed into a high-temperature flame. researchgate.netatomfair.com The droplets undergo rapid evaporation, pyrolysis, and oxidation to form metal oxide nanoparticles. atomfair.com This technique has been used to synthesize NiO nanoparticles, which can then be used, for example, as catalysts for carbon nanotube growth. rsc.org
Laser-driven pyrolysis (or laser ablation) is a method where a laser is used to decompose a precursor in the gas phase. For instance, nickel nanoparticles have been produced by the laser-driven decomposition of nickel carbonyl. researchgate.net These highly reactive nickel nanoparticles can subsequently oxidize to form this compound. Pulsed laser ablation in a liquid medium (PLAL), such as deionized water, can also be used to ablate a pure nickel target, forming Ni and NiO nanoparticles. rdd.edu.iqnih.gov The laser parameters, such as wavelength and energy, control the properties and oxidation rate of the resulting nanoparticles. rdd.edu.iq
Table 3: Research Findings on Aerosol-Based Synthesis of NiO Nanoparticles
| Technique | Precursor | Key Process Parameters | Resulting Particle Characteristics |
|---|---|---|---|
| Chemical Vapor Deposition | Nickel Acetylacetonate | Reactor Temperature up to 500°C, with or without H₂ | Ni/NiO nanoparticles, characteristics influenced by H₂ presence. |
| Flame Spray Pyrolysis | Metal-organic compound in solvent | High-temperature flame (>2000°C) | High-purity NiO nanoparticles. |
| Laser-Driven Pyrolysis | Nickel Carbonyl | Infrared laser heating | Ni nanoparticles (5-50 nm), which can oxidize to NiO. |
Thin Film Fabrication Techniques for this compound
The fabrication of this compound thin films is essential for their application in electronic and optoelectronic devices. Various deposition techniques are employed to grow uniform and adherent NiO films on different substrates, with methods based on chemical vapor and solution deposition being particularly common.
Chemical Vapor and Solution-Based Deposition Methods
These methods involve the chemical transformation of precursors, either in the vapor phase or from a liquid solution, to form a solid thin film on a substrate surface. They offer good control over film thickness, composition, and morphology.
Spray pyrolysis is a cost-effective and straightforward technique for depositing thin films over large areas. tandfonline.com The process involves spraying a precursor solution onto a heated substrate. nih.gov The droplets undergo thermal decomposition (pyrolysis) upon contact with the hot surface, forming the desired thin film.
For NiO thin films, precursors such as nickel chloride, nickel acetate, and nickel nitrate dissolved in aqueous or alcohol-based solutions are commonly used. rsc.org The substrate temperature is a critical parameter, typically ranging from 350°C to 500°C. rdd.edu.iqrsc.org The choice of precursor can significantly affect the properties of the film. For example, films prepared from nickel chloride solutions tend to have a preferred crystallographic orientation along the (111) plane, while those from nickel acetate show no preferred orientation. rsc.org The precursor also influences the film's surface morphology, with nickel chloride leading to rougher, more porous films compared to the smoother films obtained from nickel acetate solutions. rsc.org
Table 4: Influence of Precursors on Spray Pyrolysis Deposition of NiO Thin Films
| Precursor | Substrate Temperature Range | Resulting Film Orientation | Film Morphology |
|---|---|---|---|
| Nickel Chloride (NiCl₂) | 350–500 °C | Preferred (111) orientation | Rough, porous |
| Nickel Acetate | 350–500 °C | No preferred orientation | Smooth, uniform |
Chemical Bath Deposition of this compound Thin Films
Chemical Bath Deposition (CBD) is a solution-based technique that allows for the deposition of thin films at or near room temperature. It involves the controlled precipitation of the desired material from a chemical bath onto a substrate immersed in the solution.
In a typical CBD process for NiO, an aqueous solution is prepared containing a nickel ion source, such as nickel chloride hexahydrate or nickel sulfate. updatepublishing.com A complexing agent, like EDTA, is often added to control the slow release of nickel ions, and a pH stabilizer, such as ammonium hydroxide, is used to maintain the desired pH and act as an oxygen source. The deposition occurs as the ionic product of the constituent ions exceeds the solubility product, leading to the heterogeneous nucleation and growth of the film on the substrate.
The as-deposited films often consist of nickel hydroxide phases, such as 3Ni(OH)₂·2H₂O, which are subsequently converted to crystalline NiO through a post-deposition annealing process. updatepublishing.comatomfair.com For instance, annealing at 350°C can transform the hydroxide film into the cubic NiO phase. atomfair.com Research has shown that this method can produce nanocrystalline NiO thin films with an average particle size of 12 nm after calcination at 300°C.
Table 5: Compound Names
| Compound Name |
|---|
| This compound |
| Nickel(II) nitrate hexahydrate |
| Nickel(II) chloride hexahydrate |
| Nickel acetate |
| Sodium hydroxide |
| Nickel acetylacetonate |
| Hydrogen |
| Nickel sulfate |
| EDTA (Ethylenediaminetetraacetic acid) |
| Ammonium hydroxide |
| Nickel hydroxide |
Sol-Gel Processing for this compound Thin Films
Sol-gel processing is a versatile chemical solution deposition technique for fabricating this compound (NiO) thin films. This method involves the creation of a sol (a colloidal suspension of solid particles in a liquid) which is then deposited onto a substrate and converted into a gel. Subsequent heat treatment removes organic residues and promotes the crystallization of the NiO film.
The process typically begins with a nickel-containing precursor, such as nickel acetate tetrahydrate, dissolved in a solvent like 2-methoxyethanol. A stabilizer, for instance, monoethanolamine (MEA), is often added to the solution to control the hydrolysis and condensation reactions. The solution is stirred and heated to form a stable sol. This sol is then deposited on a substrate, commonly glass or silicon, using techniques like spin coating. nih.govresearchgate.net After deposition, the film undergoes a pre-heating or drying step to evaporate the solvent, followed by an annealing process at higher temperatures to induce the formation of the crystalline NiO phase. nih.govresearchgate.net
The properties of the resulting NiO thin films are highly dependent on several processing parameters, including the precursor concentration, the type of solvent and stabilizer, the annealing temperature, and the number of coating cycles. Research has shown that the annealing temperature significantly influences the structural, optical, and electrical properties of sol-gel derived NiO films. nih.gov For example, the formation of the cubic NiO phase is confirmed at annealing temperatures around 400 °C. nih.gov The optical band gap of these films can be tuned by adjusting the annealing temperature, with values typically ranging from 3.68 eV to 3.92 eV. nih.gov Furthermore, sol-gel processed NiO films have demonstrated p-type electrical conductivity, making them suitable for applications in transparent electronics. nih.gov
Table 1: Research Findings on Sol-Gel Processing of this compound Thin Films
| Precursor | Solvent/Stabilizer | Deposition Method | Annealing Temperature (°C) | Resulting Properties |
|---|---|---|---|---|
| Nickel acetate tetrahydrate | 2-methoxyethanol / Monoethanolamine (MEA) | Spin coating | 450 | Polycrystalline cubic structure, bandgap decreased with Cu doping. |
| Nickel acetate | Not specified | Spin coating | 200 - 500 | Formation of NiO phase at 400°C, p-type conductivity, optical band gap of 3.68–3.92 eV. nih.gov |
| Nickel nitrate hexahydrate | Not specified | Spin coating | 300 | Nanoparticles with an average size of 8 nm, energy band gap of 3.55 eV. naturalspublishing.com |
| Nickel oxide powders (synthesized via sol-gel) | Not specified | Spin coating | 400 - 700 (sintering of powders) | Cubic phase, random orientation, band gap decreased from 3.86 to 3.47 eV with increased sintering temperature. researchgate.netiaea.org |
Drop Casting Techniques for this compound Thin Films
Drop casting is a straightforward and cost-effective method for the fabrication of thin films, including those of this compound. The technique involves depositing a droplet of a solution or suspension containing the desired material onto a substrate and allowing the solvent to evaporate, leaving behind a solid film. dracula-technologies.com This method is particularly useful in laboratory settings for its simplicity and minimal equipment requirements. dracula-technologies.com
For the preparation of NiO thin films, the process can start with a precursor solution, such as an aqueous solution containing nickel nitrate (Ni(NO₃)₂) and sodium hydroxide (NaOH), which forms nickel hydroxide (Ni(OH)₂) precursors. mdpi.com This precursor solution is then dropped onto a heated substrate, and through a cycle of dropping and drying, a thin film of the precursor is formed. mdpi.com Subsequently, the precursor film is annealed in air at a specific temperature, typically around 400 °C, to convert the nickel hydroxide into this compound. mdpi.com
The thickness and uniformity of the resulting NiO film are influenced by factors such as the concentration of the precursor solution, the volume of the droplet, the number of drop-dry cycles, and the substrate temperature. dracula-technologies.commdpi.com While it can be challenging to achieve highly uniform films with precise thickness control compared to other methods, drop casting offers a simple route to produce NiO thin films for various applications. dracula-technologies.comresearchgate.net Research has demonstrated the successful fabrication of p-type NiO thin films using this technique, which can be incorporated into electronic devices like heterojunctions with n-type semiconductors such as zinc oxide. mdpi.com
Table 2: Research Findings on Drop Casting of this compound Thin Films
| Precursor Solution | Deposition Process | Annealing Temperature (°C) | Resulting Film Properties |
|---|---|---|---|
| Nickel nitrate (Ni(NO₃)₂) and Sodium hydroxide (NaOH) in aqueous solution | Drop-dry deposition of Ni(OH)₂ precursor | 400 | Formation of p-type NiO thin film, transparent in the visible range. mdpi.com |
Physical Vapor Deposition Approaches
Pulsed Laser Deposition of this compound Thin Films
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that utilizes a high-power pulsed laser beam to ablate a target material, which then deposits as a thin film on a substrate. ornl.gov This method is known for its ability to produce high-quality, stoichiometric thin films of complex materials, including this compound. ornl.gov
In the PLD process for NiO thin films, a dense, pure NiO target is placed in a vacuum chamber. A pulsed laser, often a Q-switched Nd:YAG laser, is focused onto the target. aip.org The intense laser pulses cause the target material to vaporize and form a plasma plume that expands towards a heated substrate positioned opposite the target. ornl.govaip.org The energetic species in the plume condense on the substrate, forming a thin film. The properties of the deposited NiO film can be precisely controlled by adjusting various deposition parameters.
Key parameters that influence the film characteristics include the laser wavelength, energy density (fluence), pulse repetition rate, substrate temperature, and the pressure of the background gas (typically oxygen) in the chamber. aip.orgrsc.org For instance, the substrate temperature during deposition can affect the crystallinity of the NiO film, with higher temperatures generally promoting better crystal growth. aip.org The oxygen partial pressure is also a critical factor that can influence the stoichiometry and, consequently, the electrical and optical properties of the film. Research has shown that post-deposition annealing can further enhance the crystalline quality and physical properties of PLD-grown NiO films. rsc.org
Table 3: Research Findings on Pulsed Laser Deposition of this compound Thin Films
| Laser Type | Target | Substrate Temperature (°C) | Background Gas/Pressure | Key Findings |
|---|---|---|---|---|
| Q-switched Nd:YAG (532 nm) | NiO (99.99% purity) | 300 - 900 | Vacuum (~5 x 10⁻⁸ mbar) | Increasing crystallinity up to 500°C; amorphous films at 700°C and 900°C. Improved passivation at higher temperatures. aip.org |
| Not specified | NiO | Not specified | Not specified | Post-annealing enhanced crystal orientation and transmittance. Lithium doping increased electrical conductivity. rsc.org |
| Not specified | Nickel | Not specified | Oxygen (10 Pa) | Oxidization of deposited nickel thin film at 750°C for 1 hour resulted in porous-structured NiO. um.edu.my |
| Not specified | Not specified | Not specified | Not specified | Resulting films were found to be p-type. researchgate.net |
Radio Frequency Sputtering of this compound Thin Films
Radio Frequency (RF) sputtering is a widely used physical vapor deposition technique for depositing thin films of insulating or semiconducting materials like this compound. In this process, an RF voltage is applied to a sputtering target, in this case, NiO, within a vacuum chamber containing an inert gas, typically argon. informaticsjournals.co.in The RF field ionizes the argon gas, creating a plasma. The positively charged argon ions are accelerated towards the negatively biased target, and upon impact, they dislodge, or "sputter," atoms from the target material. These sputtered atoms then travel through the chamber and deposit onto a substrate, forming a thin film.
The properties of RF-sputtered NiO thin films can be tailored by controlling various process parameters. These include the RF power, the pressure of the sputtering gas, the oxygen partial pressure in the case of reactive sputtering, and the substrate temperature. bwise.krproquest.com For instance, varying the RF power can influence the deposition rate and the morphological characteristics of the film. bwise.krproquest.com The addition of oxygen to the argon plasma (reactive RF sputtering) can be used to control the stoichiometry of the NiO film, which in turn affects its electrical resistivity and optical properties. csmantech.org
Research indicates that non-stoichiometric NiO films, which exhibit p-type semiconducting properties, can be produced by this method. csmantech.org The resistivity of these films can be decreased by increasing the oxygen partial pressure during deposition. csmantech.org Furthermore, sputtering from a NiO target in a pure oxygen atmosphere has been shown to yield low-resistivity films even on unheated substrates. csmantech.org The resulting films are often polycrystalline with a cubic structure, and their preferred crystallographic orientation can be influenced by the deposition conditions. csmantech.org
Table 4: Research Findings on Radio Frequency Sputtering of this compound Thin Films
| Target | Sputtering Gas | RF Power (W) | Substrate Temperature | Key Findings |
|---|---|---|---|---|
| NiO (99.99% purity) | Pure Oxygen | 2000 | Near-room temperature | Produced low-resistive p-type NiO films with a strong (200) texture. High deposition rate of 16 nm/min. csmantech.org |
| NiO | Argon | 100, 150, 200 | Not specified | Films were uniform and pinhole-free. Raman peaks indicated the presence of NiO. bwise.krproquest.com |
| NiO | Argon | Not specified | Room temperature | Films deposited with argon flow rates of 10 and 20 sccm showed p-type conductivity. informaticsjournals.co.in |
| Not specified | Not specified | Not specified | Not specified | The controlled presence of Ni vacancies can tune the resistivity of the films. unirioja.es |
Direct Current Reactive Magnetron Sputtering of this compound Thin Films
Direct Current (DC) reactive magnetron sputtering is an industrially scalable technique used for depositing high-quality metal oxide thin films, including this compound. ijream.org This method involves sputtering a metallic nickel target in a reactive atmosphere containing a mixture of an inert gas (typically argon) and a reactive gas (oxygen). ijream.orgworldscientific.com A magnetic field behind the target confines the plasma close to the target surface, which enhances the ionization efficiency and increases the sputtering rate.
In this process, argon ions from the plasma bombard the nickel target, causing nickel atoms to be ejected. These sputtered nickel atoms then react with the oxygen present in the chamber as they travel towards and deposit on the substrate, forming a this compound film. The properties of the resulting NiO film are critically dependent on the deposition parameters. ijream.org Key parameters include the DC power applied to the target, the total pressure in the chamber, and, most importantly, the oxygen partial pressure. ijream.orgresearchgate.net
The oxygen partial pressure plays a crucial role in determining the stoichiometry and, consequently, the structural, optical, and electrical properties of the NiO films. ijream.orgresearchgate.net At low oxygen partial pressures, the films may be rich in metallic nickel, while at higher pressures, stoichiometric or even oxygen-rich NiO films can be formed. ijream.orgcore.ac.uk Research has shown that as the oxygen partial pressure is increased, the deposition rate may decrease due to the oxidation of the target surface, as the sputter yield of the oxide is lower than that of the metal. ijream.org The crystallite size, surface morphology, and electrical resistivity of the films are all strongly influenced by the oxygen content during deposition. ijream.orgcore.ac.uk
Table 5: Research Findings on Direct Current Reactive Magnetron Sputtering of this compound Thin Films
| Target | Reactive Gas | Sputter Pressure (mbar) | Oxygen Partial Pressure (mbar) | Key Findings |
|---|---|---|---|---|
| Nickel (99.99% pure) | Oxygen/Argon | 3 x 10⁻² | 8 x 10⁻⁵ - 6 x 10⁻⁴ | Stoichiometric NiO with polycrystalline structure formed at ≥ 4x10⁻⁴ mbar. Deposition rate decreased with increasing oxygen partial pressure. ijream.org |
| Nickel | Oxygen/Argon | 2 x 10⁻³ (Total) | 0 - 1 Pa (converted from flow ratio) | Presence of metallic nickel clusters at low oxygen partial pressure (< 0.05 Pa). Only NiO phase detected at > 0.05 Pa. core.ac.uk |
| Nickel | Oxygen/Argon | Not specified | Not specified | Film thickness influenced the preferred crystal orientation, shifting from (111) to (200) with increased deposition time. worldscientific.com |
| Nickel (99.98% pure) | Oxygen/Argon | Not specified | 1 x 10⁻⁴ - 9 x 10⁻⁴ | Polycrystalline cubic structure with (220) orientation. Film resistivity decreased and then increased with increasing oxygen partial pressure. researchgate.net |
Electron-Beam Evaporation for this compound Thin Films
Electron-beam (e-beam) evaporation is a physical vapor deposition technique used to produce high-purity thin films of various materials, including this compound. The process takes place in a high-vacuum chamber and involves using a focused beam of high-energy electrons to heat and evaporate a source material, in this case, NiO powder or pellets. researchgate.netvem-co.com The evaporated material then travels in a straight line and condenses on a substrate, forming a thin film.
For the deposition of NiO thin films, the process can be performed reactively by introducing a controlled amount of oxygen into the chamber during evaporation. researchgate.netmdpi.com This reactive process helps to maintain the stoichiometry of the nickel oxide film. The substrate can be heated to a specific temperature to influence the film's properties, such as adhesion and crystallinity. researchgate.netresearchgate.netmdpi.com
Several parameters can be controlled to tailor the characteristics of the e-beam evaporated NiO films. These include the deposition rate, which is controlled by the electron beam power, the substrate temperature, and the oxygen partial pressure in the chamber. researchgate.netmdpi.com The oxygen pressure, in particular, affects the stoichiometry, morphology, and optical features of the films. researchgate.net Research has shown that NiO films produced by this method can exhibit high optical transmittance (over 80%) in the visible spectrum. researchgate.netmdpi.com The structural properties of the films are also influenced by the deposition conditions, with changes in preferred crystal orientation observed with varying substrate temperatures. researchgate.net
Table 6: Research Findings on Electron-Beam Evaporation for this compound Thin Films
| Source Material | Substrate Temperature (°C) | Oxygen Pressure | Key Findings |
|---|---|---|---|
| Nickel Oxide | 200 | Varied | Films were compact, uniform, and defect-free. Stoichiometry was influenced by oxygen pressure. Transmittance exceeded 80% in the visible spectrum. researchgate.netmdpi.compreprints.org |
| NiO powder (99.9% purity) | Room Temperature to 400 | Not specified | Preferred crystal orientation changed from (111) to (200) with increasing substrate temperature. The optical band gap was in the range of 3.76 to 3.79 eV. researchgate.net |
| NiO powder | 125 | Not specified | A substrate temperature of 125°C improves film adhesion and quality. Using NiO powder as the source material mitigates spitting. vem-co.com |
Atomic Layer Deposition for this compound Thin Films
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that enables the growth of highly conformal and uniform films with precise thickness control at the atomic level. This self-limiting growth process is based on sequential, alternating pulses of a precursor and a co-reactant, separated by purge steps. For the synthesis of this compound (NiO) thin films, ALD offers significant advantages in producing high-quality layers for various applications.
A variety of nickel-containing precursors have been utilized for the ALD of NiO. Commonly used precursors include nickelocene (Ni(Cp)₂), and its derivatives like bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) and bis(ethylcyclopentadienyl)nickel(II). researchgate.netnih.gov Other notable precursors are nickel(II) acetylacetonate (Ni(acac)₂), bis(2,2,6,6-tetramethylheptane-3,5-dionate)nickel(II) (Ni(thd)₂), and Ni(dmamb)₂ (dmamb = 1-dimethylamino-2-methyl-2-butanolate). mdpi.comresearchgate.net The choice of precursor is critical as it influences the deposition temperature, growth rate, and purity of the resulting NiO film.
The ALD process for NiO involves alternating exposures of the substrate to the nickel precursor and an oxygen source, which serves as the co-reactant. Common oxygen sources include ozone (O₃), oxygen plasma (O₂ plasma), and water (H₂O). researchgate.netresearchgate.nettandfonline.com The selection of the co-reactant can significantly impact the reaction kinetics and the properties of the deposited film. researchgate.net
The deposition temperature is a crucial parameter in the ALD process, as it defines the "ALD window" where self-limiting growth occurs. For NiO, the ALD window is precursor-dependent. For instance, using Ni(MeCp)₂ and O₂ plasma, an ALD window has been identified between 150 and 250 °C. nih.gov In another study with (methylcyclopentadienyl)(cyclopentadienyl)nickel (NiCp(MeCp)) and ozone, a broad temperature window of 150–250 °C was established. researchgate.nettandfonline.com The growth per cycle (GPC) is a key characteristic of the ALD process and is typically in the range of 0.011 to 0.39 Å/cycle for NiO, depending on the precursor, co-reactant, and substrate. tandfonline.comaip.org
The properties of ALD-grown NiO films are highly dependent on the deposition parameters. Films deposited within the optimal ALD window are typically polycrystalline with a cubic structure. tandfonline.com For example, NiO films deposited using Ni(Cp)₂ and oxygen plasma at 300 °C were found to be stoichiometric, polycrystalline NiO with a high density of 6.6 g/cm³ and low surface roughness of 0.34 nm. aip.org However, carbon impurities can be present in the films, originating from the organic ligands of the precursor. researchgate.netaip.org Post-deposition annealing can be employed to improve the crystallinity and reduce impurity content of the films. tandfonline.com
Table 1: Process Parameters for Atomic Layer Deposition of this compound
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Characteristics |
| Bis(cyclopentadienyl)nickel(II) (NiCp₂) | Oxygen Plasma | 200–300 | 0.11–0.12 | Stoichiometric, polycrystalline, high density (6.6 g/cm³), low roughness (0.34 nm) aip.org |
| (Methylcyclopentadienyl)(cyclopentadienyl)nickel (NiCp(MeCp)) | Ozone (O₃) | 150–250 | 0.39 | Polycrystalline cubic phase, minimal carbon contamination researchgate.nettandfonline.com |
| Bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) | Oxygen Plasma | 150–250 | 0.48-0.84 | Dependent on substrate nih.gov |
| Bis(N,N′-di-tert-butylacetamidinato)nickel(II) | Water (H₂O) | 90–200 | ~1.0 | Amorphous at lower temperatures researchgate.net |
| Nickel(II) acetylacetonate (Ni(acac)₂) | Oxygen Plasma | 250 | Not specified | Epitaxial films on c-plane sapphire nih.gov |
Thermal Oxidation Methods for this compound Films
Thermal oxidation is a straightforward and widely used method for the fabrication of this compound films. This technique involves the heat treatment of a metallic nickel film in an oxygen-containing atmosphere, such as air. The process is governed by the diffusion of nickel cations and oxygen anions through the growing oxide layer. nih.gov
The thermal oxidation of nickel can be carried out over a broad range of temperatures, from as low as 250 °C to over 1000 °C. nih.govaip.org The temperature plays a critical role in the kinetics of the oxidation process and the morphology of the resulting NiO film. At lower temperatures, the oxidation rate is slower, while at higher temperatures, the process is significantly accelerated. nih.gov For instance, complete oxidation of a 50 nm nickel film can be achieved by annealing at 700 °C. nih.gov
The kinetics of nickel oxidation often follows a parabolic rate law, indicating that the process is diffusion-controlled. tandfonline.com However, deviations from this behavior can occur, particularly in the initial stages of oxidation or with nanoparticle systems. researchgate.net The thickness of the initial nickel film also influences the oxidation process; for films with thicknesses ranging from 10 to 150 nm, the oxidation kinetics between 250 and 500 °C has been found to be diffusion-controlled. nih.gov
The morphology of the NiO films produced by thermal oxidation is highly dependent on the annealing temperature and the initial structure of the nickel film. Thermal oxidation often results in granular and porous NiO structures. researchgate.netresearchgate.net The grain size of the oxide layer typically ranges from 10 to 30 nm. nih.gov Under specific conditions, such as the thermal oxidation of nickel foil at 500 °C, NiO nanowires can be grown. researchgate.net The surface of the oxidized films can become rough and porous, with the degree of porosity increasing with the annealing temperature. nih.gov
The structural properties of the NiO films are also influenced by the oxidation temperature. X-ray diffraction studies have shown that the resulting films are typically polycrystalline with a cubic crystal structure. royalsocietypublishing.org The crystallinity of the NiO films generally improves with increasing oxidation temperature. royalsocietypublishing.org
Table 2: Conditions and Outcomes of Thermal Oxidation of Nickel
| Starting Material | Oxidation Temperature | Atmosphere | Resulting NiO Morphology | Key Findings |
| 50 nm Ni thin film | 300-700 °C | Air | Granular, porous | Complete oxidation at 700 °C; coexistence of Ni and NiO at 400 °C. nih.gov |
| 10-150 nm Ni thin films | 250-500 °C | Air | Nanocrystalline | Oxidation is diffusion-controlled. nih.gov |
| Ni foil | 500 °C | Controlled O₂ pressure | Nanowires | Demonstrates the formation of one-dimensional nanostructures. researchgate.net |
| Polycrystalline Ni particles (~158 µm) | 773–1473 K | Not specified | Sintered particles with varying surface structure | Oxidation kinetics show different activation energies at low and high temperatures. aip.org |
Composite and Nanocomposite Architectures of this compound
Integration of this compound with Carbonaceous Materials (e.g., Graphene)
The integration of this compound with carbonaceous materials, particularly graphene, has garnered significant interest due to the synergistic effects that arise from combining these materials. Graphene, a two-dimensional sheet of sp²-hybridized carbon atoms, possesses exceptional electrical conductivity, high surface area, and excellent mechanical strength. aip.org However, graphene sheets tend to restack and agglomerate, which can diminish their effective surface area. aip.org By compositing NiO with graphene, the NiO nanoparticles can act as spacers to prevent the restacking of graphene sheets, while the graphene provides a conductive network that enhances the electrochemical performance of the NiO. mdpi.com
Several methods have been developed for the synthesis of NiO-graphene composites. The hydrothermal method is a common approach, where a mixture of a nickel salt and graphene oxide (GO) is heated in an autoclave. researchgate.netaip.org During this process, GO is reduced to graphene, and nickel hydroxide or a nickel precursor is formed, which is subsequently converted to NiO through calcination. aip.org Other synthesis techniques include microwave-assisted methods, which offer rapid and uniform heating, and sol-gel processes. researchgate.netroyalsocietypublishing.org
The morphology of NiO-graphene composites can be controlled by the synthesis parameters. Typically, these composites consist of NiO nanoparticles or nanostructures uniformly anchored onto the surface of graphene sheets. tandfonline.com For example, transmission electron microscopy (TEM) has shown NiO nanoparticles with sizes in the range of 15-20 nm distributed on graphene sheets. tandfonline.com In some cases, NiO nanowires have been grown on graphene. royalsocietypublishing.org
The characterization of NiO-graphene composites is typically performed using techniques such as X-ray diffraction (XRD) to confirm the crystalline structure of NiO, and Raman spectroscopy to verify the presence and quality of graphene. aip.orgresearchgate.net Electron microscopy techniques like scanning electron microscopy (SEM) and TEM are used to visualize the morphology and the distribution of NiO on the graphene sheets. researchgate.netresearchgate.net
The primary application for NiO-graphene composites is in the field of energy storage, particularly as electrode materials for supercapacitors. researchgate.netmdpi.com The combination of the high pseudocapacitive performance of NiO and the excellent electrical conductivity of graphene leads to composites with high specific capacitance, good rate capability, and long-term cycling stability. researchgate.net The porous structure of these composites also facilitates ion diffusion, further enhancing their electrochemical performance. tandfonline.com
Table 3: Synthesis and Properties of this compound-Graphene Composites
| Synthesis Method | Nickel Precursor | Graphene Source | Resulting Morphology | Key Properties and Applications |
| Hydrothermal | Nickel chloride (NiCl₂) | Graphene Oxide (GO) | NiO nanoparticles on graphene sheets | Good crystalline nature; suitable for non-enzymatic glucose sensors. aip.org |
| Microwave-assisted | Nickel hydroxide (Ni(OH)₂), Nickel acetate (Ni(Ac)₂), Nickel nitrate (Ni(NO₃)₂) | Graphene | Flower-like NiO or small particles on graphene | High specific capacitance (up to 623 F/g) for supercapacitors. researchgate.net |
| Sol-gel | Not specified | Graphene Oxide (GO) | Mesoporous NiO nanowires on graphene | Enhanced pseudocapacitive behavior with good cyclic performance. royalsocietypublishing.org |
| Chemical precipitation followed by annealing | Nickel nitrate (Ni(NO₃)₂) | Graphene Oxide (GO) | NiO nanoparticles on reduced graphene oxide | Improved charge separation for dye-sensitized solar cells. tandfonline.com |
Polymer-Nickel Monoxide Nanocomposite Fabrication
Polymer-nickel monoxide nanocomposites are a class of materials that combine the properties of a polymer matrix with those of NiO nanoparticles. These composites can exhibit enhanced thermal, mechanical, optical, and electrical properties compared to the neat polymer, making them suitable for a range of applications.
A variety of fabrication methods are employed to create polymer-NiO nanocomposites. One common technique is emulsion polymerization , where NiO nanoparticles, often surface-modified to improve dispersion, are mixed with a monomer (e.g., methylmethacrylate) before polymerization. aip.orgSolution casting is another widely used method, where the polymer and NiO nanoparticles are dissolved or dispersed in a common solvent, and the solvent is subsequently evaporated to form the composite film. nih.gov For flexible substrates like polyimide, an ion exchange technique can be used, involving surface modification of the polymer film to incorporate nickel ions, followed by hydrothermal treatment and thermal annealing to form a continuous NiO nanocomposite layer. royalsocietypublishing.org
A diverse range of polymers can be used as the matrix for NiO nanocomposites. These include poly(methyl methacrylate) (PMMA), poly(vinyl alcohol) (PVA), polyethylene glycol (PEG), and polyimide (PI). tandfonline.comaip.orgroyalsocietypublishing.org The choice of polymer depends on the desired properties of the final composite and the intended application.
The properties of polymer-NiO nanocomposites are influenced by factors such as the size and concentration of the NiO nanoparticles, their dispersion within the polymer matrix, and the interfacial interactions between the polymer and the nanoparticles. For instance, the incorporation of NiO nanoparticles into a PMMA matrix has been shown to increase the glass transition temperature by up to 10 °C and the thermal degradation temperature by up to 30 °C. aip.org In PVA-PEG blends, the addition of NiO nanoparticles can increase the crystallinity of the polymer matrix and alter the optical properties, such as decreasing the band gap. tandfonline.com
The dispersion of NiO nanoparticles within the polymer matrix is crucial for achieving the desired property enhancements. Surface modification of the nanoparticles, for example with oleic acid, can improve their compatibility with the polymer and lead to a more homogeneous distribution. aip.org
Table 4: Fabrication and Properties of Polymer-Nickel Monoxide Nanocomposites
| Polymer Matrix | Fabrication Method | NiO Nanoparticle Concentration | Key Property Enhancements |
| Poly(methyl methacrylate) (PMMA) | Emulsion polymerization | Not specified | Increased glass transition and thermal degradation temperatures. aip.org |
| Poly(vinyl alcohol) (PVA) / Polyethylene glycol (PEG) blend | Solution casting | 3-9 wt.% | Increased crystallinity, decreased optical band gap. tandfonline.com |
| Polyimide (PI) | Ion exchange technique | Not specified | Formation of a continuous NiO nanocomposite layer on the polymer surface. royalsocietypublishing.org |
| Polypropylene (PP) | Not specified | Not specified | Acts as a dehydrogenation promoter in flame retardant applications. researchgate.net |
Doped and Mixed-Metal Oxide Composites Incorporating this compound
The properties of this compound can be tailored for specific applications by doping it with other elements or by forming mixed-metal oxide composites. Doping involves intentionally introducing impurity atoms into the NiO lattice, which can significantly alter its electrical and optical properties. Mixed-metal oxides, on the other hand, are materials containing NiO along with one or more other metal oxides, which can lead to novel synergistic properties.
Doped this compound:
Various elements have been used to dope NiO, with the choice of dopant depending on the desired effect. For example, doping NiO with monovalent atoms like lithium (Li) can enhance its p-type conductivity by creating more charge carriers (holes). researchgate.netaip.org The synthesis of doped NiO can be achieved through several methods, including spray pyrolysis, sol-gel, and co-precipitation. nih.govtandfonline.comresearchgate.net
The effects of doping on the properties of NiO are significant. Li-doping has been shown to decrease the electrical resistivity of NiO films to as low as 0.15 Ω·cm. researchgate.net Doping with other elements such as copper (Cu), manganese (Mn), and zinc (Zn) can also modify the properties of NiO. For instance, Cu-doping has been found to decrease the transmittance and energy gap of NiO films, while Mn-doping can lead to an increase in the band gap energy. nih.govresearchgate.net The dopant concentration is a critical parameter that allows for the fine-tuning of these properties. tandfonline.comnih.gov
Mixed-Metal Oxide Composites:
Mixed-metal oxide composites incorporating NiO can be synthesized through various techniques, including ultrasonic spray pyrolysis, homogeneous precipitation, and green synthesis methods. mdpi.comresearchgate.netacs.org These composites can consist of NiO combined with oxides such as zinc oxide (ZnO), aluminum oxide (Al₂O₃), and silver oxide (Ag₂O). mdpi.com
The formation of mixed-metal oxide composites can result in materials with enhanced functional performance compared to the individual oxides. For example, NiO/ZnO/Al₂O₃ composites have been studied for their potential in catalytic applications. mdpi.com Ternary mixed-metal oxides like Ag₂O/NiO/ZnO have been investigated for the efficient removal of organic pollutants. The properties of these composites are determined by the constituent oxides, their relative proportions, and the synthesis method used.
Table 5: Synthesis and Properties of Doped and Mixed-Metal Oxide this compound Composites
| Material | Synthesis Method | Key Dopants/Other Oxides | Effects on Properties |
| Li-doped NiO | Pulsed Laser Deposition, Spray Pyrolysis | Lithium (Li) | Enhanced p-type conductivity, decreased resistivity, altered band gap. researchgate.nettandfonline.comaip.org |
| Cu-doped NiO | Spray Pyrolysis, Green Synthesis | Copper (Cu) | Decreased transmittance and energy gap. researchgate.netacs.org |
| Mn-doped NiO | Sol-gel, Co-precipitation, Spray Pyrolysis | Manganese (Mn) | Increased band gap energy, changes in crystallite size. nih.govresearchgate.netnih.gov |
| Zn-doped NiO | Solution Combustion, Spray Pyrolysis | Zinc (Zn) | Enhanced electrochemical performance for supercapacitors, increased transparency. nih.govnih.gov |
| NiO/ZnO/Al₂O₃ | Ultrasonic Spray Pyrolysis | Zinc Oxide (ZnO), Aluminum Oxide (Al₂O₃) | Formation of spinel phases, potential for catalytic applications. mdpi.com |
| Ag₂O/NiO/ZnO | Not specified | Silver Oxide (Ag₂O), Zinc Oxide (ZnO) | Efficient removal of organic pollutants. researcher.life |
Advanced Characterization and Spectroscopic Analysis of Nickel Monoxide
Structural and Morphological Characterization of Nickel Monoxide
The physical and chemical behaviors of this compound are intrinsically linked to its structural and morphological features. Techniques like X-ray diffraction and various forms of electron microscopy are fundamental in elucidating these characteristics.
X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of this compound. NiO typically adopts a face-centered cubic (fcc) structure, similar to sodium chloride. researchgate.netsemanticscholar.org XRD patterns of NiO display characteristic diffraction peaks that correspond to specific crystal planes.
The most prominent peaks in the XRD spectrum for NiO are typically observed at 2θ values corresponding to the (111), (200), (220), (311), and (222) crystallographic planes. researchgate.netjscholarpublishers.com The sharpness and intensity of these peaks provide information regarding the material's crystallinity and the size of its crystallites. Broader peaks often suggest smaller crystallite sizes, a parameter that can be quantified using the Scherrer equation. chalcogen.ro
From the diffraction data, the lattice parameter 'a' of the cubic NiO structure can be precisely calculated. Research on NiO nanoparticles has reported lattice parameters such as 4.177 Å and 4.1796 Å, which align well with the standard value from the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 47-1049. semanticscholar.orgchalcogen.roijnnonline.net The absence of peaks from other phases in the XRD pattern indicates the high purity of the synthesized NiO. semanticscholar.org
Table 1: Representative XRD Data for Face-Centered Cubic this compound
| Miller Indices (hkl) | Approximate Diffraction Angle (2θ) |
|---|---|
| (111) | 37.2° |
| (200) | 43.3° |
| (220) | 62.9° |
| (311) | 75.4° |
| (222) | 79.4° |
Note: The exact 2θ values can vary slightly based on experimental conditions and sample characteristics. jscholarpublishers.com
Electron Microscopy for Microstructural and Morphological Elucidation
Electron microscopy techniques are crucial for visualizing the microstructure and morphology of this compound from the micro to the nanoscale.
Scanning Electron Microscopy (SEM) is extensively utilized to examine the surface morphology of this compound materials. SEM images reveal the shape, size, and arrangement of NiO particles. Depending on the synthesis route, NiO can form various morphologies, such as spherical nanoparticles, nanorods, flower-like structures, and porous nanosheets. semanticscholar.orgscirp.org For example, hydrothermal synthesis methods have been used to create flower-like NiO microspheres. SEM analysis has shown these microspheres are assembled from porous nanosheets. ncepu.edu.cn The average size of NiO nanoparticles can also be estimated from SEM images, with some studies reporting sizes around 97 nm. arxiv.org
For higher resolution imaging, Transmission Electron Microscopy (TEM) is employed to investigate the internal structure of NiO nanostructures. TEM can reveal the size and shape of individual nanoparticles, with studies showing spherical particles with diameters not exceeding 25 nm. publisherspanel.com High-Resolution TEM (HRTEM) can even visualize the lattice fringes of the crystal, providing direct evidence of its crystalline nature. For instance, HRTEM images have shown interplanar spacings of 2.4 Å and 1.5 Å, corresponding to the (111) and (220) planes of NiO, respectively. ncepu.edu.cn Additionally, Selected Area Electron Diffraction (SAED) patterns obtained via TEM confirm the polycrystalline nature and the face-centered cubic structure of NiO, which is consistent with XRD findings. publisherspanel.comorientjchem.org
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of materials like this compound thin films. nih.gov AFM provides three-dimensional surface maps, detailing features like grain size and surface roughness. aip.org This technique is particularly useful for analyzing how deposition conditions or subsequent treatments affect the surface morphology. aip.org For example, AFM has been used to study the surface of NiO thin films deposited by RF-magnetron sputtering, revealing how surface complexity changes with film thickness. nih.gov It can also be used to measure changes in film thickness by monitoring surface roughness. rutengroup.ca
Surface Area and Porosity Analysis of this compound Materials
The specific surface area and porosity of this compound are critical parameters, particularly for its use in catalysis, sensors, and energy storage. These properties are most commonly measured using gas adsorption analysis, based on the Brunauer-Emmett-Teller (BET) theory. iitk.ac.in
The BET method involves the physisorption of an inert gas, typically nitrogen, on the material's surface at low temperatures. From the nitrogen adsorption-desorption isotherm, the specific surface area can be calculated. The shape of this isotherm provides insight into the material's porous structure. A Type IV isotherm, for instance, is characteristic of mesoporous materials, which have pores with diameters between 2 and 50 nm. jscholarpublishers.comresearchgate.net
The pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method. ncepu.edu.cnresearchgate.net Different synthesis methods lead to NiO with varying surface areas and pore characteristics. For example, flower-like NiO nanocrystals have been reported with a high BET surface area of 328.6 m²/g, while other NiO nanoparticles have shown surface areas around 13.459 m²/g and 98.794 m²/g. jscholarpublishers.comresearchgate.netechemcom.com
Table 2: Illustrative Surface Properties of Various this compound Materials
| NiO Structure | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |
|---|---|---|---|
| Flower-like Nanocrystals | 328.6 | - | 37.1 |
| Nanoparticles (Green Synthesis) | 13.459 | 0.036 | 4.98 |
| Nanoparticles (Precipitation) | 98.794 | 0.3105 | 1.85 |
Note: These values are examples from different research studies and can vary based on the synthesis and processing conditions. jscholarpublishers.comresearchgate.netechemcom.com
Vibrational and Optical Spectroscopic Techniques for this compound
Vibrational and optical spectroscopy methods are crucial for understanding the fundamental properties of this compound, including its lattice dynamics, electronic structure, and defect states.
Fourier Transform Infrared (FTIR) Spectroscopy of this compound Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of chemical bonds within a material. In the study of this compound, FTIR spectra characteristically exhibit absorption bands that are indicative of the Ni-O stretching vibrations.
Research has shown that a prominent absorption peak for NiO nanoparticles is typically observed in the lower frequency region of the infrared spectrum. nih.gov Specifically, a sharp vibrational peak around 550 cm⁻¹ is consistently attributed to the Ni-O stretching mode. nih.gov The position and intensity of this peak can be influenced by factors such as particle size, morphology, and the presence of defects or impurities. nih.govaimspress.com For instance, in studies of nickel-doped cobalt oxide, shifts in the FTIR peak positions were observed, indicating changes in the metal-oxygen bond environment due to the introduction of nickel atoms. aimspress.com
In-situ FTIR studies of hydrated nickel oxide films have identified the nickel-oxygen vibration region between 400-525 cm⁻¹. lbl.gov These studies also revealed the presence of surface hydroxyl groups and water molecules, with their characteristic vibrations appearing at higher wavenumbers. lbl.gov The analysis of FTIR spectra, therefore, provides valuable information on the chemical composition and bonding nature of this compound. asianpubs.org
FTIR Absorption Bands in Nickel Oxide and Related Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Ni-O Stretching | ~550 | nih.gov |
| Ni-O Stretching | 400-525 | lbl.gov |
| Ni-O Stretching in NiCo₂O₄ | ~551 | aimspress.com |
| Surface Hydroxyl Groups | 3600-3800 | lbl.gov |
| Water Vibrations | 3200-3500, 1600-1700 | lbl.gov |
Raman Spectroscopy (UV and Visible) for Phonon and Spin-Phonon Interactions in this compound
Raman spectroscopy is an essential technique for investigating the lattice vibrations (phonons) and their coupling with spin waves (magnons) in antiferromagnetic materials like this compound. Nickel oxide has a Néel temperature (TN) of 523 K, above which it transitions from an antiferromagnetic to a paramagnetic state. escholarship.org
Visible Raman spectroscopy of NiO is often dominated by a strong two-magnon (2M) band, which can obscure the weaker phonon signals. aip.orgescholarship.org However, the use of ultraviolet (UV) Raman spectroscopy has been instrumental in overcoming this challenge. aip.orgescholarship.org UV excitation significantly enhances the phonon scattering signatures while suppressing the 2M band, allowing for a more accurate determination of phonon energies. aip.org
Studies using UV Raman spectroscopy have revealed the presence of first-order transverse optical (TO) and longitudinal optical (LO) phonon modes, as well as their second-order counterparts (2TO and 2LO). aip.org The temperature dependence of these phonon modes, particularly the 2TO and 2LO peaks, has been used to quantify the spin-phonon coupling coefficients in NiO. aip.org It has been established that the spins of the nickel atoms interact more strongly with the LO phonons than with the TO phonons. arxiv.orgresearchgate.net This interaction leads to a shift in the phonon peak positions as the material is cooled below its Néel temperature. aip.org The coupling coefficients for the TO and LO phonons have been determined to be approximately -7.9 cm⁻¹ and 14.1 cm⁻¹, respectively. aip.org
Raman Scattering Peaks in this compound
| Mode | Wavenumber (cm⁻¹) | Excitation | Reference |
| TO | 350-410 | Visible (488 nm) | aip.org |
| LO | 520-580 | Visible (488 nm) | aip.org |
| 2TO | ~738 | Visible (488 nm) | aip.org |
| TO + LO | ~913 | Visible (488 nm) | aip.org |
| 2LO | ~1142 | Visible (488 nm) | aip.org |
| 2TO | ~738 | UV (325 nm) | aip.org |
| 2LO | ~1142 | UV (325 nm) | aip.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in materials by measuring their absorption of light in the UV and visible regions. For this compound, a wide band-gap semiconductor, the absorption edge typically lies in the UV region. scirp.org
The optical band gap (Eg) of NiO can be determined from the UV-Vis absorption spectrum. Reported values for the band gap of NiO vary, generally falling in the range of 3.5 eV to 4.3 eV. researchgate.net This variation can be attributed to factors such as synthesis method, particle size, and crystallinity. For instance, nanocrystalline NiO has been reported to have a band gap of around 3.21 eV. asianpubs.org Another study on ultrafine NiO nanoparticles reported a band gap of 3.44 eV, with an absorption edge at 290 nm. nih.govnih.gov
The absorption spectrum of NiO nanoparticles often shows a strong absorption band that is attributed to the electronic transition from the valence band to the conduction band. mdpi.com The position of this absorption edge can exhibit a blue shift in nanoparticles compared to bulk NiO, a phenomenon related to quantum confinement effects. nih.gov UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure and optical properties of this compound. uu.nl
Optical Properties of this compound
| Property | Value | Reference |
| Optical Band Gap (Eg) | 3.5 - 4.3 eV | researchgate.net |
| Optical Band Gap (nanocrystalline) | 3.21 eV | asianpubs.org |
| Optical Band Gap (ultrafine nanoparticles) | 3.44 eV | nih.govnih.gov |
| Absorption Edge (ultrafine nanoparticles) | 290 nm | nih.govnih.gov |
| Absorption Peak (nanoparticles) | ~355 nm | mdpi.com |
Photoluminescence (PL) Emission Spectroscopy of this compound
Photoluminescence (PL) spectroscopy provides insights into the electronic structure and defect states of semiconductors by analyzing the light emitted after photoexcitation. The PL spectrum of this compound typically exhibits emissions in the ultraviolet and visible regions.
A common feature in the PL spectra of NiO is a near-band-edge (NBE) emission, which results from the recombination of excitons. aip.orgresearchgate.net This emission is often observed in the UV region, for example, around 377 nm (3.33 eV), and is attributed to exciton-exciton scattering. researchgate.net Another study reported a strong peak at 3.65 eV, also assigned to the band edge transition. aip.org
In addition to the NBE emission, broader deep-level emission (DLE) bands are frequently observed in the visible region of the spectrum. These emissions are generally associated with defects in the crystal lattice, such as oxygen or nickel vacancies. researchgate.net For instance, emission peaks around 510 nm, 555 nm, and 599 nm have been attributed to near band-to-band transitions and oxygen-related defects. aip.org The intensity and position of these PL peaks can be influenced by factors like crystallite size and the presence of dopants. researchgate.netyu.edu.jo
Photoluminescence Emission Peaks in this compound
| Emission Type | Wavelength (nm) | Energy (eV) | Origin | Reference |
| Near-Band-Edge | ~377 | 3.33 | Exciton-exciton scattering | researchgate.net |
| Band Edge Transition | - | 3.65 | Band-to-band recombination | aip.org |
| Deep-Level Emission | ~493 | 2.51 | Defects/vacancies | researchgate.net |
| Deep-Level Emission | 510, 555, 599 | - | Near band-to-band, oxygen defects | aip.org |
| Deep-Level Emission | ~520 | - | Oxygen/nickel vacancies | researchgate.net |
Electronic and Chemical State Analysis of this compound
Understanding the surface chemistry and electronic states of this compound is critical for its application in various technologies.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States in this compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. For this compound, XPS is particularly useful for identifying the oxidation states of nickel.
The Ni 2p XPS spectrum of this compound is complex due to multiplet splitting and satellite features. The main Ni 2p₃/₂ peak for Ni²⁺ in NiO is typically observed around a binding energy of 854.6 eV. surfacesciencewestern.comresearchgate.net This main peak is often accompanied by a broad satellite peak at a higher binding energy, around 861 eV. researchgate.net The presence and characteristics of these satellite structures are indicative of the Ni²⁺ state.
In addition to the Ni²⁺ state, XPS can also detect the presence of Ni³⁺ species on the surface of this compound, which are often associated with defects. surfacesciencewestern.com The Ni 2p₃/₂ peak for Ni³⁺ is found at a higher binding energy, around 856.1 eV. surfacesciencewestern.com The O 1s spectrum also provides valuable information, with the peak for lattice oxygen in NiO appearing at approximately 529.6 eV. researchgate.net Other oxygen species, such as those in hydroxide (B78521) groups or adsorbed water, can be identified at higher binding energies. researchgate.net Recent studies have highlighted the presence of various surface oxygen and hydroxide species on mesoporous NiO, which play a crucial role in its functionality. rsc.org
XPS Binding Energies for Nickel and Oxygen Species
| Species | Core Level | Binding Energy (eV) | Reference |
| Ni²⁺ (in NiO) | Ni 2p₃/₂ | ~854.6 | surfacesciencewestern.comresearchgate.net |
| Ni²⁺ Satellite | Ni 2p₃/₂ | ~861 | researchgate.net |
| Ni³⁺ | Ni 2p₃/₂ | ~856.1 | surfacesciencewestern.com |
| Lattice Oxygen (in NiO) | O 1s | ~529.6 | researchgate.net |
| Oxygen Vacancy/Defect | O 1s | ~531 | researchgate.net |
| Adsorbed Water | O 1s | ~533 | researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure of this compound
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of materials, providing insights into the chemical state, coordination environment, and bonding characteristics of specific elements. covalentmetrology.comiaea.org XAS is divided into two main regions: X-ray Absorption Near Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). covalentmetrology.com
In the context of this compound (NiO), XAS at the Ni K-edge is particularly informative. The position and features of the Ni K-edge provide details about the oxidation state of nickel. Studies have shown that the Ni K-edge energy shifts to higher values with an increase in the nickel valency. For instance, a shift of approximately 1.5 eV per unit change in valency has been observed. The pre-edge peak, which is attributed to the 1s to 3d transition, also shifts to higher energies by about 0.6 eV per unit change in valency. acs.org
EXAFS analysis of NiO provides quantitative information about the local structure, such as bond distances and coordination numbers. For NiO, the results from EXAFS are consistent with the rock-salt crystal structure derived from X-ray diffraction data. acs.org The Ni-O bond length for divalent nickel in an octahedral coordination is typically in the range of 2.06–2.08 Å. acs.org
Recent research on infinite-layer nickelates, which are related to NiO, has utilized Ni core-level XAS to understand their electronic structure. aps.org These studies, often combined with theoretical calculations, help to interpret the spectral features and determine key electronic parameters. aps.org For example, a shoulder feature observed in the Ni XAS spectra of certain nickelates has been attributed to Ni-Ni charge-transfer processes, often referred to as non-local screening. aps.org
Table 1: Key Findings from XAS Studies of this compound and Related Compounds
| Feature | Observation | Implication | Reference |
| Ni K-edge Shift | ~1.5 eV increase per unit valency change | Sensitivity to Ni oxidation state | acs.org |
| Pre-edge Peak Shift | ~0.6 eV increase per unit valency change | Probes 3d unoccupied states | acs.org |
| Ni-O Bond Length | 2.06–2.08 Å (for Ni²⁺) | Confirms octahedral coordination | acs.org |
| EXAFS Structure | Consistent with diffraction data | Validates local structure determination | acs.org |
| XAS Shoulder (in some nickelates) | Attributed to non-local screening | Provides insight into charge-transfer mechanisms | aps.org |
Valence-to-Core X-ray Emission Spectroscopy (vtc-XES) for Electronic Structure of this compound
Valence-to-Core X-ray Emission Spectroscopy (vtc-XES) is an element-specific spectroscopic technique that provides detailed information about the occupied valence electronic states. rsc.orgresearchgate.net It is particularly valuable for identifying the nature of ligands and characterizing the valence electronic levels in materials like this compound. researchgate.net The technique involves the decay of a valence electron into a core hole, with the emitted X-ray carrying information about the energy and character of the valence orbitals. rsc.org A key advantage of vtc-XES is its applicability to samples in various environments, including gases and liquids, making it suitable for in situ and operando studies. researchgate.net
For 3d-transition-metal-based materials such as NiO, vtc-XES can distinguish between different ligands (e.g., C, N, O) and their protonation states, which is a challenge for techniques like EXAFS. researchgate.net The intensity of the vtc-XES signal is largely governed by the contribution of metal p-character to the ligand-based molecular orbitals. rsc.org
While specific vtc-XES studies solely focused on NiO are not extensively detailed in the provided search results, the principles of the technique and its application to related transition metal compounds offer significant insights. For instance, in studies of nickel-based catalysts, vtc-XES, combined with XAS, has been used to map the local atomic and electronic structure during catalytic reactions. mpg.de This combination allows for a holistic assessment of both the geometric and electronic structure of the catalyst under realistic conditions. rsc.org
The interpretation of vtc-XES spectra is often supported by theoretical calculations, such as those based on density functional theory (DFT), to understand the spectral features in terms of the electronic orbital configurations involved in chemical bonding. researchgate.net
Table 2: Principles and Applications of vtc-XES for Transition Metal Oxides
| Aspect | Description | Relevance to this compound | Reference |
| Probed States | Occupied valence electronic states | Provides information on the character of O 2p and Ni 3d derived orbitals involved in bonding. | rsc.orgresearchgate.net |
| Chemical Sensitivity | Can distinguish between ligands with similar atomic numbers and different protonation states. | Can clarify the nature of the oxygen ligands and the local chemical environment of Ni ions. | researchgate.net |
| Intensity Mechanism | Primarily due to metal p-character mixed into ligand orbitals. | The intensity of the Ni Kβ'' and Kβ₂.₅ lines would be related to the Ni 4p contribution to the valence bands. | rsc.org |
| Combined Analysis | Often used in conjunction with XAS for a comprehensive electronic and geometric structure analysis. | A combined XAS/vtc-XES study on NiO would correlate the unoccupied and occupied electronic states with the local atomic structure. | mpg.dersc.org |
| In Situ Capability | Can be performed under various sample environments (gas, liquid). | Enables the study of NiO electronic structure under reaction conditions, for example, in catalysis. | researchgate.net |
Electron Energy Loss Spectroscopy (EELS) for Electronic Excitations in this compound
Electron Energy Loss Spectroscopy (EELS) is a high-resolution technique used to investigate electronic excitations in materials. oup.comresearchgate.net In EELS, a beam of electrons with a known, narrow energy distribution is passed through a thin sample. The energy loss of the transmitted electrons corresponds to the energy of excitations in the material, such as plasmons and interband transitions. researchgate.net
For this compound, EELS studies have been instrumental in characterizing its electronic structure, which is known for strong electron correlation effects. ox.ac.uk The spectra of NiO reveal several key features. A major peak observed around a loss energy of 22.0 eV is often attributed to the collective excitation of valence electrons, or a bulk plasmon. researchgate.net Other features in the EELS spectra of NiO are assigned to interband transitions, primarily originating from O 2p and Ni 3d states. researchgate.net
A significant aspect of NiO's electronic structure is the presence of d-d excitations. These are transitions between the partially filled d-orbitals of the Ni²⁺ ions. High-resolution EELS can access these excitations, providing nanoscale information that complements spatially-averaged techniques like inelastic X-ray scattering. oup.com The ability to probe these d-d excitations at the nanoscale is crucial for understanding their behavior in imperfect crystals, for example, near defects like dislocations. oup.com
Resonant EELS (rEELS), performed at primary electron energies corresponding to an absorption edge (e.g., the Ni 2p-3d edge), can enhance specific excitations. For NiO, rEELS measurements have shown enhancement of charge transfer and d-d excitations. aip.org The main structure in the energy loss region above 4 eV is typically assigned to a charge transfer excitation from a hybridized band of the Ni 3d lower-Hubbard band and the O 2p state to the Ni 3d upper-Hubbard band. aip.org
Table 3: Summary of Electronic Excitations in this compound identified by EELS
| Excitation Type | Energy Loss Range (eV) | Description | Reference |
| d-d Excitations | Below ~4 eV | Transitions between Ni²⁺ 3d orbitals. | oup.comaip.org |
| Charge Transfer Excitation | Above ~4 eV | From a hybridized Ni 3d-O 2p band to the Ni 3d upper-Hubbard band. | aip.org |
| Interband Transitions | Various | Transitions involving O 2p and Ni 3d states. | researchgate.net |
| Bulk Plasmon | ~22.0 eV | Collective excitation of valence electrons. | researchgate.net |
Magnetic Characterization Methodologies for this compound
Vibrating-Sample Magnetometry (VSM) for Magnetic Properties of this compound
Vibrating-Sample Magnetometry (VSM) is a widely used technique to measure the magnetic properties of materials. researchgate.netscribd.com It operates by vibrating a sample in a uniform magnetic field, which induces an electrical signal in a set of pickup coils. This signal is proportional to the magnetic moment of the sample. measurlabs.com VSM is used to determine fundamental magnetic properties such as magnetization, coercivity, and retentivity by measuring the magnetic hysteresis loop. scribd.comnih.gov
VSM measurements on NiO nanocrystals have shown that the coercivity at low temperatures (e.g., 5 K) can be quite large, and the magnetization continues to increase even at high applied magnetic fields. aip.org At room temperature, a weak ferromagnetic state can persist, with the magnetization increasing as the particle size decreases. aip.org For instance, one study reported that the coercivity of NiO nanoparticles at 5 K ranged from 1650 Oe to 3890 Oe for particle sizes between 4.6 nm and 12 nm. aip.org
Table 4: Size-Dependent Magnetic Properties of NiO Nanocrystals Measured by VSM
| Particle Size | Temperature (K) | Coercivity (H_c) | Key Observation | Reference |
| 10 - 40 nm | 10 | Larger than 50-100 nm sample | Higher magnetization due to larger surface-to-volume ratio. | scirp.org |
| 50 - 100 nm | 10 | Smaller than 10-40 nm sample | Lower magnetization compared to smaller nanoparticles. | scirp.org |
| 4.6 - 12 nm | 5 | 1650 - 3890 Oe | Large coercivity at low temperature. | aip.org |
| 12.8 nm | 300 | Not specified | Linear dependence of magnetization. | aip.org |
Electron Spin Resonance (ESR) Spectroscopy for Spin States in this compound
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects transitions between electron spin states in the presence of a magnetic field. It is highly sensitive to paramagnetic species, which have unpaired electrons. scielo.org.mx In the context of this compound, ESR can provide valuable information about the electronic structure and local environment of Ni²⁺ and other paramagnetic centers, such as Ni³⁺ or defects. scielo.org.mxacs.org
In many materials, Ni²⁺ ions (with a 3d⁸ configuration) in an octahedral environment have a ³A₂g ground state. scielo.org.mx ESR spectra of Ni²⁺ in such environments can be analyzed using a spin-Hamiltonian to extract parameters like the g-factor, which is a measure of the interaction between the electron spin and the applied magnetic field. scielo.org.mx Studies on Ni²⁺ doped into host lattices like MgO have shown that the ESR spectrum can be used to characterize the spin state. researchgate.net
For NiO, which is antiferromagnetic, the bulk material would not typically show an ESR signal far below the Néel temperature due to the strong coupling between spins. However, ESR signals can be observed in NiO nanoparticles. These signals are often associated with the uncompensated spins at the surface or core/shell structures. researchgate.net For example, in Ni(core)/NiO(shell) nanoparticles, the temperature dependence of the g-value and the ESR linewidth can provide insights into the magnetic structure and interactions between the ferromagnetic core and antiferromagnetic shell. researchgate.net
Furthermore, the presence of different nickel oxidation states, such as Ni³⁺, can be identified with ESR. Ni³⁺ ions have been detected in various nickel-containing oxides and their presence can significantly influence the material's properties. acs.org The analysis of the g-tensor from the ESR spectra can reveal details about the local symmetry and coordination of the nickel ions. scielo.org.mx
Table 5: ESR Parameters and Interpretations for Nickel Ions in Oxide Materials
| System | Ion | Key ESR Finding | Interpretation | Reference |
| NiO-containing phosphate (B84403) glasses | Ni²⁺ | Resonance signal with g ≈ 2.11 | Ni²⁺ ions in octahedral sites with a ³A₂g ground state. | scielo.org.mx |
| Ni²⁺:MgO | Ni²⁺ | Observed ESR spectrum | Characterization of the ground-state spin of Ni²⁺. | researchgate.net |
| Ni(core)/NiO(shell) nanoparticles | - | Temperature-dependent g-value and linewidth | Signal arises from the saturated magnetic moment; provides insight into microscopic magnetic structure. | researchgate.net |
| Ni-doped LiCoO₂ | Ni³⁺ | Assigned EPR signals | Identification and characterization of low-spin Ni³⁺ ions. | acs.org |
Magnetic Hysteresis Loop Analysis of this compound Systems
The magnetic hysteresis loop, typically measured using a VSM, is a plot of the magnetization (M) of a material versus an applied magnetic field (H). The shape and parameters of the hysteresis loop provide critical information about the magnetic nature of the material. nih.gov Key parameters derived from the loop include the saturation magnetization (Mₛ), the remnant magnetization (Mᵣ), and the coercivity (H_c). mdpi.com
For bulk this compound, which is antiferromagnetic, the M-H curve is expected to be linear with a very small slope, indicating no spontaneous magnetization. scirp.org However, for NiO nanoparticles, the hysteresis loops often show weak ferromagnetic or superparamagnetic behavior. mdpi.com This is characterized by a non-zero coercivity and remanence, which is a hallmark of ferromagnetism. aip.org
The ferromagnetic behavior in NiO nanoparticles is largely attributed to uncompensated surface spins and finite size effects. scirp.orgmdpi.com The analysis of hysteresis loops for NiO nanoparticles of different sizes reveals that as the particle size decreases, the coercivity and remnant magnetization often increase, especially at low temperatures. aip.org For example, a study of branchlike NiO nanocrystals showed that the coercivity at 5 K was substantial, ranging from 1650 Oe to 3890 Oe, and the loops remained open even at high fields, indicating a strong magnetic anisotropy. aip.org
In systems where NiO is in contact with a ferromagnetic material, such as Ni/NiO core-shell nanoparticles, the phenomenon of exchange bias can be observed. mdpi.com This is manifested as a shift of the hysteresis loop along the magnetic field axis when the sample is cooled in the presence of a magnetic field. The exchange bias field (H_eb) is a measure of the coupling between the ferromagnetic and antiferromagnetic phases. mdpi.com
Table 6: Hysteresis Loop Parameters for Various this compound Systems
| System | Temperature (K) | Coercivity (H_c) | Remanent Magnetization (M_r) | Key Feature | Reference |
| NiO Nanoparticles (~15.5 nm) | Room Temp | Low | Low | Superparamagnetic-like behavior | mdpi.com |
| NiO Nanocrystals (4.6-12 nm) | 5 | 1650 - 3890 Oe | Non-zero | Weak ferromagnetism with large coercivity | aip.org |
| Ni/NiO Core/Shell Nanoparticles | 300 | 228 Oe | M_s = 15.8 emu/g | Room temperature ferromagnetism and exchange bias | mdpi.com |
| Ni/NiO Core/Shell Nanoparticles | Room Temp | H_eb = 62 Oe | - | Exchange bias loop shift | mdpi.com |
Electrical and Electrochemical Performance Characterization of this compound
The electrical and electrochemical properties of this compound (NiO) are pivotal to its application in various technologies, including transparent electronics, energy storage, and sensing. A comprehensive understanding of these characteristics is achieved through a suite of advanced analytical techniques. This section details the application of Hall effect measurements, electrochemical impedance spectroscopy, cyclic voltammetry, galvanostatic charge-discharge cycling, and the two-point probe technique to elucidate the performance of NiO.
Hall Effect Measurements for Carrier Transport in this compound Thin Films
Hall effect measurements are a fundamental technique for determining the key transport properties of semiconducting materials, such as charge carrier concentration, mobility, and type (n-type or p-type). qdusa.com For this compound, which is known to be a p-type semiconductor, this analysis provides critical insights into its electrical behavior, particularly in thin-film form. researchgate.netingentaconnect.com The p-type conductivity in NiO arises from nickel vacancies, which lead to the formation of Ni³⁺ ions and, consequently, holes as the majority charge carriers. mdpi.com
The Hall effect measurement involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage. From this, the Hall coefficient (RH) is calculated. A positive Hall coefficient confirms the p-type nature of the material. qdusa.com The carrier concentration (n) and Hall mobility (μ) can then be derived using the resistivity (ρ) of the material. qdusa.com
Research findings indicate that the electrical properties of NiO thin films are highly dependent on deposition conditions and post-deposition treatments, such as annealing. For instance, annealing NiO thin films at higher temperatures can lead to an increase in both carrier concentration and mobility. mdpi.com This is attributed to improved crystallinity and larger grain sizes, which reduce carrier scattering at grain boundaries. mdpi.com Studies have shown that the carrier concentration in NiO thin films can vary significantly, with reported values ranging from approximately 10¹³ cm⁻³ to as high as 10²² cm⁻³. oatext.commdpi.com Similarly, Hall mobility values can range from a few cm²/Vs to higher values depending on the film's quality and stoichiometry. mdpi.comoatext.cominformaticsjournals.co.in For example, one study reported an increase in mobility from 2.39 to 11.96 cm²/Vs with increased annealing temperature and time. mdpi.com
| Deposition/Annealing Condition | Carrier Concentration (cm⁻³) | Hall Mobility (cm²/V·s) | Resistivity (Ω·cm) | Reference |
|---|---|---|---|---|
| Annealed at 400°C for 1h | Data not specified | 2.39 | 4.73 | mdpi.com |
| Annealed at 600°C for 3h | Data not specified | 11.96 | 1.08 | mdpi.com |
| RF Magnetron Sputtered (20 sccm Ar) | 5.34 x 10¹⁹ | 612 | Data not specified | informaticsjournals.co.in |
| Thermally Oxidized CuNiO₂ at 350°C | 1.1 x 10¹⁶ | 7.8 | 7 | oatext.com |
| E-beam Evaporated at 200°C | ~10¹⁸ | 12 | Data not specified | preprints.org |
Electrochemical Impedance Spectroscopy (EIS) of this compound Electrodes
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials at the electrode-electrolyte interface. By applying a small amplitude AC voltage or current signal over a wide range of frequencies, EIS can deconstruct the complex impedance into its resistive and capacitive components, providing insights into processes such as charge transfer, ion diffusion, and double-layer capacitance. acs.orgucl.ac.uk
When applied to NiO electrodes, EIS is crucial for understanding their performance in applications like supercapacitors and electrochromic devices. The resulting data is often visualized in a Nyquist plot, which graphs the imaginary part of impedance against the real part. A typical Nyquist plot for an NiO electrode may feature a semicircle in the high-frequency region and a sloped line in the low-frequency region. mdpi.comresearchgate.net
The high-frequency semicircle is associated with the charge transfer resistance (Rct) at the electrode/electrolyte interface. ucl.ac.uk A smaller semicircle diameter indicates a lower charge transfer resistance and faster faradaic reactions. The intercept of the semicircle with the real axis at high frequency represents the equivalent series resistance (ESR), which includes the resistance of the electrolyte, the intrinsic resistance of the active material, and the contact resistance at the current collector. ucl.ac.uk The sloped line at low frequencies, often referred to as the Warburg impedance, is characteristic of diffusion-controlled processes, representing the diffusion of electrolyte ions into the porous structure of the NiO electrode. acs.org
Equivalent electrical circuit models are used to fit the experimental EIS data and quantify these parameters. mdpi.comrsc.org For NiO electrodes, a common model includes the ESR, the charge transfer resistance (Rct) in parallel with a constant phase element (CPE) representing the double-layer capacitance, and a Warburg element for diffusion. mdpi.comresearchgate.net Studies have shown that modifications to NiO, such as creating composite materials, can significantly reduce the charge transfer resistance, thereby enhancing electrochemical performance. mrs-k.or.kr For example, the Rct for a NiO/graphene oxide composite was found to be lower than that of pure NiO, contributing to its improved capacitance. mrs-k.or.kr
| Electrode Material | Electrolyte | Equivalent Series Resistance (ESR) (Ω) | Charge Transfer Resistance (Rct) (Ω) | Reference |
|---|---|---|---|---|
| NiO-GR/PI Composite (20 min deposition) | Not specified | ~2.3 | Data not specified | mdpi.com |
| NiO/GO Composite | 2 M KOH | Data not specified | Lower than pure NiO | mrs-k.or.kr |
| NiCoP/NiO | 2.0 M KOH | Data not specified | Lower than NiO/NF | mdpi.com |
Cyclic Voltammetry (CV) of this compound Electrochemical Reactions
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of materials. It involves sweeping the potential of an electrode between two set limits and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of the electrochemical reactions. acs.org
For NiO, CV is instrumental in characterizing its pseudocapacitive behavior, which arises from faradaic reactions at the material's surface. The typical CV curve of an NiO electrode in an alkaline electrolyte (e.g., KOH) exhibits distinct oxidation and reduction peaks. scirp.orgzenodo.org These peaks are primarily associated with the reversible redox transition between Ni(II) and Ni(III) states, according to the reaction:
NiO + OH⁻ ↔ NiOOH + e⁻ mdpi.com
The shape and position of these redox peaks are influenced by several factors, including the scan rate. As the scan rate increases, the oxidation peak typically shifts to a more positive potential, and the reduction peak shifts to a more negative potential. mdpi.compiscience.org This is often due to the polarization effects and kinetic limitations of the redox reactions. mdpi.com The peak current is also observed to increase with the scan rate. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate, while for a surface-controlled (capacitive) process, it is directly proportional to the scan rate. scirp.org
The area enclosed by the CV curve is proportional to the stored charge, and thus the specific capacitance of the electrode can be calculated from the voltammogram. thescipub.com Researchers use CV to evaluate the performance of newly synthesized NiO nanostructures and composites. For example, a larger enclosed area in a CV curve for a NiO composite compared to pure NiO at the same scan rate indicates enhanced capacitive performance. mrs-k.or.kr Studies have reported specific capacitance values for NiO-based materials derived from CV measurements, such as 916 F g⁻¹ for a NiO/GO composite at a scan rate of 2 mV s⁻¹. mrs-k.or.kr
| Electrode Material | Electrolyte | Scan Rate (mV/s) | Oxidation Peak Potential (V vs. ref) | Reduction Peak Potential (V vs. ref) | Specific Capacitance (F/g) | Reference |
|---|---|---|---|---|---|---|
| Ni Electrode | 0.10 M NaOH | 50 | ~0.40 - 0.50 | ~0.35 - 0.45 | Not specified | scirp.org |
| NiO/GO Composite | 2 M KOH | 2 | Shifted positive with scan rate | Shifted negative with scan rate | 916 | mrs-k.or.kr |
| NiO-300 | 2.0 M KOH | 5 - 100 | Increases with scan rate | Decreases with scan rate | Not specified | mdpi.com |
| NiCoP/NiO | 2.0 M KOH | 2 - 50 | Shifted positive with scan rate | Shifted negative with scan rate | 1860 mF cm⁻² (areal) | mdpi.com |
Galvanostatic Charge-Discharge (GCD) Cycling of this compound Energy Storage Devices
Galvanostatic Charge-Discharge (GCD) cycling is a primary technique for evaluating the performance of energy storage materials like NiO, especially in supercapacitor applications. The method involves charging and discharging the electrode at a constant current between a defined potential window. The resulting voltage-time profile provides crucial information about the material's specific capacitance, energy density, power density, and cycling stability. zenodo.orgthescipub.com
The GCD curve for an ideal capacitor is a symmetric triangular shape. For pseudocapacitive materials like NiO, the curve deviates from this ideal linearity due to the faradaic redox reactions. The charge-discharge profiles of NiO electrodes typically exhibit a plateau or a change in slope, which corresponds to the Ni²⁺/Ni³⁺ redox reaction observed in the CV curves. mdpi.comscispace.com The symmetry of the charge and discharge curves is an indicator of the electrochemical reversibility and coulombic efficiency of the electrode. mdpi.com
The specific capacitance (Cs) is a key parameter calculated from the discharge portion of the GCD curve using the formula: Cs = (I × Δt) / (m × ΔV), where I is the constant discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window. mrs-k.or.kr Research has shown that the specific capacitance of NiO-based materials is dependent on the current density; typically, a higher capacitance is achieved at lower current densities because the electrolyte ions have more time to interact with the electrode material. zenodo.orgthescipub.com For example, one study reported a specific capacitance of 893 F g⁻¹ for a NiO/GO composite at 1 A g⁻¹, which decreased as the current density increased. mrs-k.or.kr Another study on nanostructured NiO reported a specific capacitance of 185 F/g at a current density of 0.3 A/g. zenodo.org
Cycling stability, or capacitance retention, is another critical performance metric determined through long-term GCD cycling. It measures the material's ability to maintain its capacitance over thousands of charge-discharge cycles. NiO-based materials have demonstrated good cycling stability, with some studies reporting over 85-93% capacitance retention after several thousand cycles. mrs-k.or.krzenodo.org
| Electrode Material | Electrolyte | Current Density (A/g) | Specific Capacitance (F/g) | Cycling Stability (% retention / cycles) | Reference |
|---|---|---|---|---|---|
| Nano NiO | 1M KOH | 0.3 | 185 | 93% / 1500 | zenodo.org |
| NiO/GO Composite | 2 M KOH | 1 | 893 | 85% / 5000 | mrs-k.or.kr |
| NiO-300//AC ASC | Not specified | 0.5 | 147.5 | Data not specified | mdpi.com |
| Mixed NiCoMn-oxide | KOH | 1 | 500 | ~89% / 1000 | thescipub.com |
Two-Point Probe Technique for Electrical Conductivity of this compound
The two-point probe technique is a straightforward method for measuring the electrical resistance, and subsequently the conductivity, of a material. boquinstrument.commdpi.com The setup involves applying a voltage across two probes in contact with the material's surface and measuring the resulting current, or vice versa. boquinstrument.com The resistance (R) is then calculated using Ohm's law (R = V/I). To determine the material's intrinsic property of resistivity (ρ), the measured resistance must be corrected for the geometry of the sample, using the formula ρ = R × (A/l), where A is the cross-sectional area and l is the distance between the probes. scirp.orgresearchgate.net
This technique is often used for a preliminary or comparative assessment of the electrical properties of NiO, particularly in the form of thin films or pellets. scirp.orgacs.org For instance, the temperature-dependent resistivity of NiO films can be studied to confirm their semiconducting nature, where resistivity decreases with increasing temperature. scirp.orgresearchgate.net
However, the two-point probe method has limitations. The measured resistance includes not only the bulk resistance of the material but also the contact resistance between the probes and the sample surface, as well as the spreading resistance in the material under the probes. inflibnet.ac.inmdpi.com This contact resistance can be significant and can lead to an overestimation of the material's true resistivity. acs.org Factors like probe pressure and the condition of the sample surface can influence the reproducibility of the measurements. acs.org
Despite these drawbacks, the two-point probe method is valuable for qualitative analysis and for tracking changes in conductivity under different conditions, such as varying temperature or atmospheric composition. scirp.org For more accurate and reliable conductivity measurements, especially for low-resistivity materials, the four-point probe technique is generally preferred as it minimizes the effect of contact resistance. inflibnet.ac.in Research on NiO has reported a wide range of resistivity values, from a few Ω·cm to 10¹³ Ω·cm, reflecting the strong dependence of its conductivity on stoichiometry, defects, and preparation method. mdpi.commdpi.comscirp.org
| Sample Form | Measurement Condition | Resistivity (Ω·cm) | Reference |
|---|---|---|---|
| Stoichiometric NiO | Room Temperature | ~10¹³ | mdpi.com |
| Spray Pyrolysis Film | Temperature Dependent | 10 - 10⁶ (range) | scirp.org |
| Sol-gel Film (dried 250°C, annealed 500°C) | Not specified | 125 | up.ac.za |
| Sputtered Film (11 sccm O₂) | Room Temperature | 2.6 | mdpi.com |
Fundamental Theoretical and Computational Studies of Nickel Monoxide
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) has been a cornerstone in the theoretical study of NiO. However, standard approximations within DFT, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are known to inadequately describe the electronic structure of strongly correlated materials like NiO, often incorrectly predicting a metallic state or severely underestimating the band gap. stackexchange.comresearchgate.net
Standard DFT calculations, such as those using the Perdew-Burke-Ernzerhof (PBE) functional, significantly underestimate the experimental band gap of NiO (around 4.0-4.3 eV), yielding values as low as 0.73 eV. researchgate.net This discrepancy arises from the self-interaction error inherent in these functionals, which artificially delocalizes the Ni 3d electrons. acs.org The calculated electronic band structure often shows the valence band maximum (VBM) and conduction band minimum (CBM) at different points in the Brillouin zone, indicating an indirect band gap. For instance, PBE calculations place the VBM at the T point. researchgate.net
To address these shortcomings, various corrections and more sophisticated methods have been employed. The DFT+U method, which introduces a Hubbard U term to account for the on-site Coulomb repulsion of the localized d electrons, has shown significant improvement. quantumatk.com By applying a suitable U value, the calculated band gap can be brought into closer agreement with experimental observations. For example, a DFT+U calculation with U = 4.6 eV for the nickel d-states can yield a band gap of approximately 3.38 eV. quantumatk.com The combination of DFT+U with other corrections, such as a self-energy correction (DFT+1/2), has also been explored to provide a more accurate description of the electronic structure. researchgate.net
| Computational Method | Calculated Band Gap (eV) | Reference |
|---|---|---|
| Standard DFT (PBE) | 0.73 | researchgate.net |
| Standard DFT (SGGA) | 0.8 | quantumatk.com |
| DFT+U (U=4.6 eV) | 3.38 | quantumatk.com |
| HSE Hybrid Functional | 4.26 | researchgate.net |
| Experimental Value | 4.0 - 4.3 | researchgate.net |
Hybrid DFT functionals, which mix a portion of exact Hartree-Fock (HF) exchange with a standard DFT exchange-correlation functional, have proven to be particularly effective in describing the electronic and magnetic properties of NiO. ub.edu These approaches can remedy many of the failures of traditional LDA and GGA functionals. ub.edu
Functionals like the Heyd-Scuseria-Ernzerhof (HSE) have demonstrated the ability to produce band gaps in close agreement with experimental values. researchgate.net For instance, HSE calculations have reported a band gap of 4.26 eV for NiO. researchgate.net The inclusion of exact exchange helps to correct the self-interaction error, leading to a more accurate localization of the Ni 3d electrons and a better description of the antiferromagnetic insulating ground state. ub.eduaip.org Hybrid functional calculations have also been successful in predicting other properties, such as lattice parameters and magnetic coupling constants, with high accuracy. ub.edu
Computational studies have been instrumental in understanding the influence of native defects and dopants on the electronic structure of NiO. These defects play a crucial role in determining the material's conductivity and optical properties. aip.org
First-principles calculations have shown that nickel vacancies (VNi) are the primary acceptors responsible for the p-type conductivity in NiO, especially under oxygen-rich conditions. aip.org These vacancies introduce states within the band gap that are composed of both Ni 3d and O 2p character. aip.org Conversely, oxygen vacancies (VO) create gap states that are predominantly of Ni 3d character. aip.org
The introduction of dopants also significantly alters the electronic structure. For example, doping with palladium (Pd) or platinum (Pt) has been computationally shown to decrease the band gap of NiO. preprints.orgmdpi.com A study predicted a decrease from 3.8 eV in pure NiO to 2.5 eV for 25% Pd doping and 2.0 eV for 25% Pt doping. preprints.orgmdpi.com Doping with copper has also been investigated, with the effect on the electronic properties being dependent on the doping site. whiterose.ac.uk Lutetium doping has been shown to widen the band gap at low concentrations before narrowing it at higher concentrations. nih.gov Theoretical studies have also explored the effects of anionic dopants like nitrogen and carbon, which can introduce impurity states and modify the band structure. researchgate.net
| Dopant | Concentration | Effect on Band Gap | Reference |
|---|---|---|---|
| Palladium (Pd) | 25% | Decrease to 2.5 eV | preprints.orgmdpi.com |
| Platinum (Pt) | 25% | Decrease to 2.0 eV | preprints.orgmdpi.com |
| Lutetium (Lu) | 1-2 at. % | Increase from 3.72 eV to 3.79 eV | nih.gov |
| Lutetium (Lu) | 3-5 at. % | Decrease to 3.70 eV | nih.gov |
Theoretical studies have explored the concept of "orbital engineering" in nickelate superlattices to create novel electronic states. arxiv.org By layering NiO with other insulating oxides, it is possible to induce structural distortions and charge transfer, which in turn affect the orbital occupancy of the Ni eg orbitals (orbital polarization). arxiv.orgaps.org
First-principles DFT calculations have been used to investigate the effect of charge doping in LaNiO3/SrTiO3 superlattices. aps.org These studies have shown that as the number of doped electrons increases, the orbital polarization is reduced, and the Ni-O bond distances are enlarged. aps.org Furthermore, the rotational angles of the NiO6 octahedra are strongly dependent on the doping level. aps.org This demonstrates a potential pathway to control the orbital and structural properties of nickel oxide-based heterostructures through charge doping. aps.org The strain imposed by the substrate in these superlattices is also a critical parameter for controlling orbital polarization. uni-heidelberg.de
Spin-Phonon Coupling and Related Phenomena in Nickel Monoxide
The interaction between the spin system and the crystal lattice (spin-phonon coupling) is a significant phenomenon in antiferromagnetic materials like NiO. This coupling can influence various properties, including thermal transport and magnetic dynamics.
Theoretical modeling, often in conjunction with experimental techniques like Raman spectroscopy and inelastic neutron scattering, has been employed to understand spin-phonon coupling in NiO. researchgate.netpnas.org Ab initio DFT calculations have been used to compute the full phonon dispersion of NiO and rationalize experimental findings. osti.gov
These studies have revealed that in NiO, the spins of the Ni atoms interact differently with longitudinal optical (LO) and transverse optical (TO) phonons. researchgate.netarxiv.org Specifically, the interaction is stronger with LO phonons than with TO phonons, and it leads to opposite effects on their energies: a hardening (increase in frequency) of the LO phonons and a softening (decrease in frequency) of the TO phonons below the Néel temperature. osti.gov This strong coupling is also believed to be a contributing factor to the discrepancies observed between experimental and theoretical values for phonon energies in NiO. arxiv.org Furthermore, theoretical simulations have been crucial in identifying anomalous scattering signatures in inelastic neutron scattering experiments, which point to a renormalization of the phonon eigenvectors due to strong spin-lattice correlations. pnas.org
Magnon-Phonon Hybridization and Anomalous Thermal Transport in this compound
This compound (NiO), a prototypical antiferromagnetic (AFM) insulator, exhibits strong coupling between its spin (magnon) and lattice (phonon) subsystems, which significantly influences its thermal transport properties. Theoretical and computational studies have been instrumental in unraveling the complexities of magnon-phonon hybridization and the resulting anomalous thermal conductivity in NiO.
Studies combining inelastic neutron scattering (INS), time-domain thermoreflectance (TDTR) thermal conductivity measurements, and atomistic calculations have revealed an anomalous temperature dependence of thermal conductivity in the antiferromagnetic phase of NiO. researchgate.netbo-sun.groupswarthmore.edu The thermal conductivity is observed to follow a T⁻¹⁵ trend, which cannot be explained by conventional phonon scattering mechanisms like isotope and defect scattering or phonon softening alone. researchgate.netbo-sun.groupswarthmore.edu This anomalous behavior is attributed to magnon-phonon scattering and spin-induced dynamic symmetry breaking. researchgate.netbo-sun.groupswarthmore.edu In the paramagnetic phase, above the Néel temperature (TN ≈ 523 K), the spin-phonon interactions become saturated, leading to a weaker T⁻¹ temperature dependence. researchgate.netbo-sun.groupswarthmore.edu
Theoretical models predict that in collinear antiferromagnets such as NiO, the high energy of magnons means that hybridization primarily occurs with optical phonons. escholarship.org Predictions have placed these hybridization points at specific frequencies, for instance, at 11.3 THz (~47.0 meV) and 17.3 THz (~72.0 meV). escholarship.org The coupling between magnons and phonons can lead to the formation of hybridized quasiparticles known as magnon-polarons. ntnu.no Theoretical studies suggest that in cubic antiferromagnets like NiO, hybridization between magnons and longitudinal phonon modes can be expected. ntnu.no Furthermore, the application of an external magnetic field can tune the polarization of magnons, thereby controlling their participation in forming magnon-polarons. ntnu.no
The strong coupling between spins and phonons is also evidenced by the observation of spin-driven renormalization of phonon energy and the presence of spin precession driven by phonons. pnas.org These interactions are critical for understanding and potentially engineering the thermal properties of NiO for applications in spintronic and spin-caloritronic devices. researchgate.netbo-sun.groupswarthmore.edupnas.org
| Phenomenon | Key Theoretical Insight | Supporting Evidence/Methodology | Citation |
|---|---|---|---|
| Anomalous Thermal Conductivity | Thermal conductivity follows T⁻¹⁵ in the AFM phase due to magnon-phonon scattering. | TDTR measurements, Atomistic calculations | researchgate.netbo-sun.groupswarthmore.edu |
| Magnon-Phonon Hybridization | Hybridization occurs primarily with optical phonons at predicted frequencies of ~11.3 THz and ~17.3 THz. | Theoretical modeling | escholarship.org |
| Magnon-Polaron Formation | Hybridized magnon-phonon states (magnon-polarons) can form, and their existence can be controlled by an external magnetic field. | Theoretical analysis | ntnu.no |
| Dominant Heat Carrier | Phonons are the primary heat carriers; magnon thermal conductivity is trivial. | INS measurements, Atomistic calculations | researchgate.netbo-sun.groupswarthmore.edu |
| Spin-Driven Phonon Renormalization | Strong spin-phonon coupling leads to the renormalization of phonon energy. | INS, Magneto-vibrational scattering cross-section analysis | pnas.org |
Ultrafast Electron and Spin Transfer Dynamics in this compound
The ultrafast dynamics of electrons and spins in this compound following photoexcitation are a subject of intense research, driven by the potential for high-speed spintronic devices. diva-portal.orgaps.orgresearchgate.netarxiv.org Pump-probe spectroscopy techniques have been pivotal in exploring these phenomena on femtosecond and picosecond timescales. nih.govtandfonline.com
Upon photoexcitation with an optical pump pulse, electrons in NiO are promoted across the band gap. nih.gov Subsequent relaxation processes occur on an extremely fast timescale, often below the temporal resolution of the experimental setup (e.g., ≲10 fs). nih.gov This rapid relaxation can be attributed to Hund's physics and leads to the formation of photo-induced in-gap states. nih.gov
A remarkable feature observed in time-resolved two-photon photoemission (2PPE) experiments is the appearance of long-lived coherent terahertz (THz) oscillations in the population of these in-gap states, which can persist for up to 2 picoseconds at low temperatures. nih.gov The frequency of these oscillations corresponds to the antiferromagnetic superexchange interaction strength in NiO. nih.gov Numerical simulations using a two-band t-J model suggest that these THz oscillations arise from the interplay between local many-body excitations and antiferromagnetic spin correlations. nih.gov
Femtosecond electron diffraction studies have revealed that photoexcitation in NiO leads to a nonthermal lattice state within approximately 0.3 picoseconds, which can persist for as long as 25 picoseconds. aps.orgtrr227.de This state is characterized by a preferential displacement of oxygen ions compared to nickel ions. aps.orgtrr227.de This phenomenon is linked to transient changes in the exchange striction, which is the lattice distortion induced by the antiferromagnetic ordering. aps.orgarxiv.orgtrr227.de This strong spin-lattice coupling provides a pathway for the ultrafast control of magnetic order through structural dynamics. aps.orgarxiv.orgtrr227.de
Atomistic spin dynamics simulations have shown that it is theoretically possible to achieve antiferromagnetic switching in NiO at THz frequencies through a spin-transfer torque (STT) mechanism. researchgate.net Sub-picosecond switching between the stable spin directions is predicted to be achievable with spin currents that can be generated, for instance, by laser-induced ultrafast demagnetization. researchgate.net
Furthermore, in heterostructures such as NiO/Pt, an optical pump pulse absorbed in the platinum layer can launch a bipolar strain wave into the NiO layer. researchgate.net This strain wave, via magnetostriction, can induce a deflection of the Néel vector, leading to magnon excitations and the emission of THz radiation. researchgate.net
| Phenomenon | Timescale | Experimental/Theoretical Method | Key Finding | Citation |
|---|---|---|---|---|
| Electron Relaxation | ≲ 10 fs | Time-resolved 2PPE | Ultrafast relaxation due to Hund's physics, forming in-gap states. | nih.gov |
| Coherent THz Oscillations | up to 2 ps | Time-resolved 2PPE | Oscillations in in-gap state population, linked to superexchange interaction. | nih.gov |
| Nonthermal Lattice State | ~0.3 ps to 25 ps | Femtosecond Electron Diffraction | Preferential displacement of O ions due to changes in exchange striction. | aps.orgtrr227.de |
| Antiferromagnetic Switching | Sub-picosecond | Atomistic Spin Dynamics Simulations | THz frequency switching is possible via spin-transfer torque. | researchgate.net |
| Strain-Induced Magnon Excitation | Picoseconds | Pump-probe (conceptual) | A strain wave from an adjacent layer can excite magnons in NiO. | researchgate.net |
Surface Chemistry and Defect Engineering Simulations in this compound
Adsorption Studies on this compound Surfaces (e.g., CO, H₂O)
Theoretical studies, primarily using density functional theory (DFT), have provided significant insights into the adsorption behavior of molecules like carbon monoxide (CO) and water (H₂O) on NiO surfaces. The NiO(100) surface is a common model for these investigations due to its stability.
Water Adsorption: Computational studies indicate that for low coverages on the NiO(100) surface, molecular adsorption of water is more favorable than dissociative adsorption. researchgate.net The water molecule preferentially bonds to a surface Ni site through its oxygen atom, with the molecule oriented parallel to the surface. researchgate.net However, the reactivity of NiO surfaces towards water dissociation varies significantly with the surface termination.
The NiO(111) surface, for instance, is much more reactive towards dissociative water adsorption than the NiO(100) surface. osti.gov Single-crystal adsorption calorimetry experiments, supported by DFT+U calculations, have shown that water dissociatively adsorbs on the NiO(111)-2x2 surface at 300 K. osti.govacs.orgosti.gov The heat of dissociative adsorption decreases with increasing coverage, starting from approximately 170-172 kJ/mol at low coverage and dropping to around 117-119 kJ/mol at a saturation coverage of about 0.25 monolayer (ML). osti.govacs.orgosti.gov DFT calculations have been successful in reproducing these experimental energy values, with calculated heats of adsorption around 171 kJ/mol in the low-coverage limit. osti.govacs.orgosti.gov
The dissociation of water on NiO surfaces is a critical step in many catalytic processes. DFT calculations suggest that the energy barrier for water dissociation on the NiO(111) surface is very low, only 0.06 eV, indicating that the surface can significantly enhance this process. oup.com This is in contrast to the higher barrier on a metallic Ni(111) surface (0.94 eV). oup.com The dissociation products, hydroxyl groups (OH), are crucial intermediates in reactions like the hydrogen evolution reaction (HER). oup.com
Carbon Monoxide Adsorption: While detailed data on CO adsorption on pristine NiO from the provided context is limited, related studies on bimetallic systems involving nickel highlight the importance of understanding CO interactions. For instance, in the context of the water-gas shift reaction on Ni(111), the co-adsorption of CO was found to make water dissociation less exothermic and increase the activation barrier. diva-portal.org
| Surface | Adsorption State | Method | Adsorption Energy/Heat of Adsorption (kJ/mol) | Coverage | Citation |
|---|---|---|---|---|---|
| NiO(100) | Molecular | DFT+U | Energetically favorable over dissociation | Low | researchgate.net |
| NiO(111) | Dissociative | Calorimetry (Expt.) | 170-172 (initial) | 0 ML | osti.govacs.orgosti.gov |
| NiO(111) | Dissociative | Calorimetry (Expt.) | ~117-119 (final) | ~0.25 ML | osti.govacs.org |
| NiO(111) | Dissociative | DFT+U (Calc.) | 171 ± 5 | Low | osti.govacs.orgosti.gov |
| NiO(111) | Molecular (on hydroxylated surface) | Calorimetry (Expt.) | ~92-94 | >0.25 ML | osti.govacs.org |
Formation Energies and Electronic Structure of Oxygen and Nickel Vacancies on this compound Surfaces
Point defects, such as oxygen and nickel vacancies, are ubiquitous on NiO surfaces and play a critical role in its electronic, magnetic, and catalytic properties. Density functional theory (DFT) calculations, often with corrections for strong electron correlations (DFT+U) or using hybrid functionals, have been employed to investigate the formation energies and electronic structure of these vacancies.
Oxygen Vacancies (VO): The formation of an oxygen vacancy on the NiO(100) surface has been studied using both DFT+U and hybrid functional methods, which provide a similar description of its nature. aip.org The formation energy of an oxygen vacancy is dependent on the chemical potential of oxygen. When referenced to half the energy of an O₂ molecule, the formation energy is calculated to be around 7 eV. aip.org The creation of an oxygen vacancy leads to relatively small relaxations of the surrounding ions. aip.org These vacancies can act as "hole killers," meaning they can compensate for the p-type conductivity that is typically induced by nickel vacancies. aip.orgresearchgate.net DFT calculations have shown that the formation of oxygen vacancies can lead to the creation of a state within the band gap of NiO. rsc.org
Nickel Vacancies (VNi): Nickel vacancies are generally considered the predominant native defect in NiO, especially under oxygen-rich conditions, and are responsible for its characteristic p-type conductivity. researchgate.net However, there is a significant discrepancy in the calculated formation energies for neutral nickel vacancies in the bulk, with values reported ranging from approximately 2.45 eV to 5.90 eV. aip.org These differences can arise from the choice of computational method (e.g., GGA+U vs. hybrid functionals) and the atomic reference used for nickel. aip.org Hybrid functional calculations tend to yield a higher formation energy for Ni vacancies compared to GGA+U. aip.org On the NiO(100) surface, the formation energy of a Ni vacancy was found to increase by 1.9 eV when using a hybrid functional compared to GGA+U. aip.org
The presence of vacancies significantly alters the local electronic and magnetic structure. For instance, the formation of an oxygen vacancy on the NiO(100) surface induces changes in the spin population of the neighboring Ni ions. aip.org
| Defect | Location | Computational Method | Formation Energy (eV) | Conditions/Reference | Citation |
|---|---|---|---|---|---|
| Oxygen Vacancy | NiO(100) Surface | DFT+U / Hybrid Functional | ~7 | Relative to 1/2 O₂ | aip.org |
| Nickel Vacancy (Neutral) | Bulk NiO | GGA+U | ~2.45 - 2.90 | VBM (E_F = 0) | aip.org |
| Nickel Vacancy (Neutral) | Bulk NiO | (unspecified) | ~5.90 | VBM (E_F = 0) | aip.org |
| Nickel Vacancy | NiO(100) Surface | Hybrid vs. GGA+U | Increase of 1.9 eV | Comparison of methods | aip.org |
Interfacial Engineering and Magnetic Properties in Layered this compound Systems
The magnetic and electronic properties of this compound can be significantly modulated through interfacial engineering, which involves creating layered systems and heterostructures. These modifications are of great interest for developing novel spintronic devices.
In layered systems designed for spintronic applications, the interface plays a critical role in spin transport. For instance, in a NiO/Pt bilayer, ultrafast lattice expansion in the Pt layer, induced by a laser pulse, can launch a strain wave into the NiO. researchgate.net This strain dynamically couples to the spin system via magnetostriction, exciting magnons. researchgate.net This demonstrates how interfacial strain engineering can be used to manipulate the magnetic state of NiO on ultrafast timescales.
Furthermore, the magnetic properties of NiO itself are intrinsically linked to its crystal structure. Below its Néel temperature, NiO exhibits a rhombohedral lattice distortion due to exchange striction, a manifestation of strong spin-lattice coupling. aps.orgarxiv.org Theoretical understanding of this coupling is essential for designing layered systems where strain at the interface can be used to control the magnetic order.
Computational Catalysis Mechanisms Involving this compound
Computational methods, particularly DFT, have been invaluable in elucidating the reaction mechanisms of various catalytic processes involving this compound. These studies provide atomic-level insights into reaction pathways, intermediate species, and the role of the catalyst's electronic and surface structure.
Methane (B114726) Oxidation: NiO is a catalyst for methane (CH₄) oxidation. DFT calculations have been used to investigate the C-H bond dissociation of methane, which is often the rate-limiting step. nih.gov It has been shown that the particle size of NiO can influence this process; smaller NiO nanoparticles can enhance the production of lattice oxygen, which participates in the oxidation of methane to produce syngas (a mixture of H₂ and CO). nih.gov The reaction is proposed to proceed via a redox mechanism where methane is oxidized by lattice oxygen from NiO, reducing it to metallic Ni, which is then re-oxidized. nih.gov
For the complete oxidation of methane, the coordination environment of the surface Ni cations is crucial. acs.org Both experimental and theoretical studies suggest that NiO surfaces with different crystallographic orientations exhibit different catalytic activities due to variations in the coordination number of the active Ni sites. acs.org The reaction mechanism for complete oxidation over Ni/CeO₂ catalysts has been identified as a Mars-van Krevelen type, where lattice oxygen is the active species. osti.gov
Urea (B33335) Oxidation Reaction (UOR): In alkaline environments, NiO is a promising catalyst for the UOR. DFT calculations based on a single-atom model show that Ni(II) in NiO is first oxidized to Ni(III) in NiOOH, which is the favorable active site for the reaction. nih.govacs.org When supported on graphene, the NiOOH@Graphene composite shows enhanced stability and promotes electron transfer. nih.govacs.org The calculations can also identify rate-determining steps, such as the desorption of CO₂. nih.gov
Hydrogen Deoxidation: DFT+U calculations have been used to study the reaction mechanisms of H₂ and O₂ on NiO(100) surfaces. nih.gov The reactions are found to occur favorably on reduced surfaces (i.e., surfaces with oxygen vacancies). Doping NiO with cerium (Ce) can enhance the activity of lattice oxygen by facilitating charge transfer and weakening the activation energy barrier for the reaction between H₂ and lattice oxygen. nih.gov
| Reaction | Catalyst System | Key Mechanistic Insight from DFT | Citation |
|---|---|---|---|
| Partial Oxidation of Methane | NiO nanoparticles on Zeolite | Smaller NiO particles enhance lattice oxygen production for syngas formation. | nih.gov |
| Complete Oxidation of Methane | NiO nanocrystals | Catalytic activity depends on the coordination number of surface Ni cations. | acs.org |
| Urea Oxidation | NiO@Graphene | Ni(III) in NiOOH is the active site; CO₂ desorption can be rate-limiting. | nih.govacs.org |
| Hydrogen Deoxidation | Ce-doped NiO(100) | Ce doping enhances lattice oxygen activity by facilitating charge transfer. | nih.gov |
| Hydrogen Evolution Reaction | Ni/NiO heterosurface | NiO enhances water dissociation while Ni facilitates H₂ formation. | oup.com |
Reaction Pathway Analysis of Catalytic Processes on this compound Surfaces
Theoretical and computational studies have been instrumental in elucidating the complex reaction pathways of catalytic processes occurring on this compound (NiO) surfaces. These investigations provide atomic-level insights into reaction mechanisms, complementing experimental findings and guiding the design of more efficient catalysts. A significant area of focus has been the oxidation of carbon monoxide (CO), a model reaction for understanding heterogeneous catalysis.
Two primary mechanisms have been proposed for CO oxidation over NiO: the Langmuir-Hinshelwood (L-H) and the Eley-Rideal (E-R) mechanisms. journals.co.za The L-H mechanism involves the initial chemisorption of both CO and oxygen onto the catalyst surface, followed by a surface reaction between the adsorbed species to form carbon dioxide (CO2), which then desorbs. journals.co.za In contrast, the E-R mechanism suggests that gaseous CO directly reacts with an adsorbed oxygen species. journals.co.za Computational studies, often employing Density Functional Theory (DFT), help to determine the energetic favorability of each step in these pathways, including adsorption energies, transition state barriers, and reaction enthalpies.
For instance, microcalorimetric studies combined with theoretical modeling have revealed that the specific reaction mechanism for CO oxidation at room temperature can differ depending on the preparation method of the NiO catalyst. acs.org For NiO prepared by dehydrating nickel hydroxide (B78521) at 200°C, the rate-determining step was identified as the reaction between an adsorbed carbonate species (CO₃⁻(ads)), adsorbed CO (CO(ads)), and a nickel cation (Ni³⁺) to produce two molecules of CO₂ and a reduced nickel ion (Ni²⁺). acs.org However, on NiO prepared at 250°C, which exhibits higher catalytic activity, the slowest step was found to be the reaction of an adsorbed oxygen ion (O⁻(ads)) with adsorbed CO and a Ni³⁺ ion to form CO₂ and a Ni²⁺ ion. acs.org These findings highlight the sensitivity of reaction pathways to the specific nature of the catalyst surface, including the presence of defects. acs.org
Furthermore, detailed microkinetic models have been developed for reactions such as CO and CO₂ methanation over nickel-based catalysts. These models can encompass a large number of elementary reaction steps and surface species. acs.orgkit.edumdpi.com For example, a model for methanation might include 42 reactions among 19 species, considering various pathways for the conversion of CO and CO₂ to methane (CH₄), such as a carbide pathway and the direct hydrogenation of surface-adsorbed CO₂. acs.org Such comprehensive models are crucial for accurately predicting catalyst performance over a wide range of operating conditions. acs.orgkit.edu
The table below summarizes key proposed reaction mechanisms on NiO surfaces.
| Reaction | Proposed Mechanisms | Key Intermediates | Rate-Determining Step (Example) |
| CO Oxidation | Langmuir-Hinshelwood (L-H), Eley-Rideal (E-R) | Adsorbed CO, Adsorbed O, Carbonate species (CO₃⁻) | O⁻(ads) + CO(ads) + Ni³⁺ → CO₂(g) + Ni²⁺ (on NiO prepared at 250°C) acs.org |
| CO/CO₂ Methanation | Carbide pathway, Direct hydrogenation of CO₂ | Adsorbed CO, Adsorbed H, Adsorbed CHx, Adsorbed COOH | Varies with conditions and specific catalyst formulation |
Activation of Small Molecules (e.g., CO, CO₂, CH₄) by this compound Catalysts
The activation of small, stable molecules like carbon monoxide (CO), carbon dioxide (CO₂), and methane (CH₄) is a critical step in many industrial chemical processes. This compound (NiO) has been shown to be effective in activating these molecules, a process that is significantly influenced by the catalyst's surface properties.
Computational studies, particularly those using Density Functional Theory (DFT), have provided deep insights into how NiO surfaces interact with and activate these small molecules. For CO₂ activation, research has shown that the crystallographic orientation of the nickel surface plays a profound role in the reaction pathway. escholarship.orgresearchgate.net On the Ni(111) surface, the dominant surface species formed from CO₂ exposure is carbonate. escholarship.orgresearchgate.net In contrast, the Ni(100) surface primarily facilitates the dissociation of CO₂ into adsorbed CO and graphitic carbon. escholarship.orgresearchgate.net DFT calculations have revealed that while the initial cleavage of a C-O bond in CO₂ is the first step on both surfaces, the subsequent reaction pathways diverge significantly due to different activation energy barriers. escholarship.org
The activation of methane is another area of intense study. For methane reforming and oxidation processes, the availability of adsorbed atomic oxygen on the nickel surface is crucial. mdpi.com This adsorbed oxygen can be generated from the dissociative adsorption of O₂, water (H₂O), or CO₂. mdpi.com Theoretical models suggest that the reaction pathways for methane conversion are complex, involving numerous elementary steps and surface intermediates. mdpi.com
The presence of other molecules can also influence the activation process. For example, the co-adsorption of water with CO₂ has been found to weaken the influence of the nickel surface structure on the interaction between CO₂ and the surface. researchgate.net Furthermore, in processes like the water-gas shift reaction on nickel surfaces, intermediates such as adsorbed formyl (HCO) and carboxyl (COOH) species are included in kinetic models to accurately represent the reaction mechanism. kit.edu
The table below presents a summary of the activation of small molecules on NiO surfaces, based on computational and experimental findings.
| Small Molecule | Activation Pathway on Ni(111) | Activation Pathway on Ni(100) | Key Surface Species |
| Carbon Dioxide (CO₂) | Formation of carbonate is the dominant pathway. escholarship.orgresearchgate.net | Dissociation to adsorbed CO and graphitic carbon is favored. escholarship.orgresearchgate.net | Carbonate (CO₃²⁻), Adsorbed CO, Graphitic Carbon |
| Methane (CH₄) | Requires adsorbed atomic oxygen for activation. mdpi.com | Requires adsorbed atomic oxygen for activation. mdpi.com | Adsorbed CHx, Adsorbed O, Adsorbed OH |
| Carbon Monoxide (CO) | Adsorbs onto active sites, can be oxidized to CO₂. journals.co.za | Adsorbs onto active sites, can be oxidized to CO₂. journals.co.za | Adsorbed CO, Adsorbed O |
Role of Specific Sites and Support Interactions in this compound Catalysis
The catalytic activity of this compound (NiO) is not solely determined by its bulk properties but is significantly influenced by the nature of its surface, including specific active sites and interactions with support materials. Theoretical and computational studies have been crucial in unraveling these complex relationships.
Specific Sites: The surface of NiO is not uniform, and certain sites exhibit higher catalytic activity. These can include:
Defect Sites: Oxygen vacancies are known to significantly alter the electronic structure and reactivity of NiO. researchgate.net Computational studies have shown that the presence of oxygen vacancies can change the adsorption sites for reactants and create defect levels within the band gap, which can enhance photocatalytic activity. researchgate.net
Ni³⁺ Sites: In some reaction mechanisms, such as the room-temperature oxidation of CO, Ni³⁺ ions have been proposed as active sites that participate in the rate-determining step. acs.org
Heterojunctions: The interface between NiO and metallic nickel (Ni-NiO heterojunctions) can create unique active sites. acs.org DFT calculations have shown that these heterojunctions, especially when containing oxygen vacancies, can significantly lower the energy barriers for hydrogenation reactions. acs.org
Support Interactions: When NiO is dispersed on a support material, the interaction between the two can dramatically alter the catalytic properties.
Enhanced Dispersion and Surface Area: Supporting NiO on materials like diatomite can increase its surface area and expose more active sites, leading to enhanced catalytic performance. acs.org
Electronic Modifications: The support can electronically modify the NiO. For instance, in CO₂ methanation, the basic sites of a support like alumina (B75360) (Al₂O₃) can participate in the catalytic cycle by affecting CO₂ adsorption and activation. mdpi.com
Formation of New Phases: During catalyst preparation, interactions with the support can lead to the formation of new chemical phases. For example, on an alumina support, Ni²⁺ ions can diffuse into the support to form nickel aluminate (NiAl₂O₄) spinel, which has different reducibility and catalytic properties compared to pure NiO. mdpi.com Similarly, on a titania (TiO₂) support, nickel titanate may form. mdpi.com
Dual-Site Mechanisms: In some catalytic systems, the support and the NiO can play distinct and complementary roles. For example, in the hydrogenation of furfural (B47365) using a Pd/NiO catalyst, it was proposed that palladium dissociates hydrogen while the NiO surface adsorbs the furfural, demonstrating a dual-site hydrogenation mechanism. acs.org
The following table summarizes the influence of specific sites and support interactions on NiO catalysis.
| Factor | Description | Effect on Catalysis | Example |
| Oxygen Vacancies | Missing oxygen atoms in the NiO lattice. researchgate.net | Alters electronic structure, changes adsorption sites, enhances photocatalytic activity. researchgate.net | Increased reactivity in various catalytic applications. researchgate.net |
| Ni-NiO Heterojunctions | Interface between metallic nickel and this compound. acs.org | Creates synergistic active sites, lowers reaction energy barriers. acs.org | Enhanced performance in hydrogenation of maleic anhydride. acs.org |
| Support Material | A carrier material on which NiO is dispersed. | Increases surface area, modifies electronic properties, can form new phases. acs.orgmdpi.com | NiO on diatomite for transesterification acs.org; NiO on alumina for CO₂ methanation. mdpi.com |
| Dual-Site Mechanism | Distinct roles for the catalyst and support in a reaction. acs.org | Can lead to enhanced activity and selectivity. acs.org | Pd/NiO for furfural hydrogenation, where Pd splits H₂ and NiO adsorbs furfural. acs.org |
Biomimetic Computational Models for Nickel-Dependent Enzymes
While the primary focus is on the inorganic catalyst this compound, it is valuable from a fundamental computational perspective to briefly consider biomimetic models. These models draw inspiration from the active sites of nickel-dependent enzymes to understand and design novel catalysts. Nature has evolved highly efficient catalysts, and computational studies of their synthetic analogues can provide insights applicable to heterogeneous catalysts like NiO.
Nickel-containing enzymes play crucial roles in various biological processes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling the complex structures and reaction mechanisms of the active sites of these enzymes. These studies aim to understand how the protein environment and the coordination of the nickel ion contribute to their remarkable catalytic activity.
A key area of research is the oxygen evolution reaction (OER), a critical process in artificial photosynthesis. Computational studies have explored bifunctional mechanisms in catalysts inspired by biological systems. For example, in a NiOₓ-Fe catalyst, a proposed mechanism involves the attack of a hydroxide group from a Ni(III) site onto an Fe(IV)=O center, a pathway analogous to those suggested for some enzyme systems. nih.gov This type of bifunctional pathway, where two different metal sites work in concert, can significantly lower the overpotential required for the reaction compared to single-site mechanisms. nih.gov
DFT calculations are also used to investigate the electronic structure and reaction energetics of synthetic complexes that mimic the active sites of enzymes like [NiFe]-hydrogenases or urease. By systematically modifying the ligand environment around the nickel center in these computational models, researchers can probe how these changes affect properties like redox potentials and the binding energies of substrates and intermediates. This knowledge can then be applied to the design of more effective and robust synthetic catalysts for reactions such as hydrogen production or CO₂ reduction.
The table below provides a conceptual overview of how biomimetic computational models contribute to the broader understanding of nickel-based catalysis.
| Enzyme/Process Inspiration | Computational Model Focus | Key Insights Gained | Potential Application to NiO Catalysis |
| Oxygen-Evolving Complex (Photosystem II) | Modeling bifunctional mechanisms in mixed-metal oxides (e.g., Ni-Fe oxides). nih.gov | Understanding how multiple metal sites can cooperate to lower reaction barriers for O-O bond formation. nih.gov | Designing NiO-based catalysts with secondary metal promoters to enhance OER activity. |
| [NiFe]-Hydrogenases | Simulating the electronic structure and reactivity of Ni-Fe active site mimics. | Elucidating the role of the heterobimetallic core and ligand environment in H₂ activation and production. | Guiding the development of NiO-based materials with controlled surface composition for hydrogenation/dehydrogenation reactions. |
| Urease | Modeling the hydrolysis of urea at a dinuclear nickel center. | Understanding how the two nickel ions work together to activate the substrate. | Informing the design of NiO catalysts with specific surface sites capable of cooperative catalysis. |
Advanced Research Applications of Nickel Monoxide
Spintronics and Magnetic Data Storage Utilizing Nickel Monoxide
Spintronics, an emergent field of electronics, utilizes the intrinsic spin of electrons in addition to their charge to carry information, promising devices with higher speeds and lower energy consumption. aip.orgwikipedia.org this compound has become a key material in this area due to its status as an antiferromagnetic (AFM) insulator. aip.orgarxiv.org
This compound is a prominent candidate for spintronic applications primarily because it is an antiferromagnetic p-type transparent semiconducting oxide. indiascienceandtechnology.gov.in A significant advantage of NiO is its high Néel temperature (TN) of 523–525 K, the temperature above which its antiferromagnetic ordering vanishes. aip.orgmdpi.com This high TN allows for the operation of spintronic devices based on NiO at room temperature and higher, ensuring stability. aip.orgmdpi.comarxiv.org As an antiferromagnetic insulator, NiO can be used to transmit information via spin currents without the energy dissipation associated with charge currents in conventional electronics. aip.orgucr.edu
| Property | Value | Source(s) |
| Magnetic Ordering | Antiferromagnetic (Type II) | aip.orgmdpi.com |
| Néel Temperature (TN) | 523–525 K | aip.orgmdpi.com |
| Electronic Type | p-type semiconductor | indiascienceandtechnology.gov.in |
| Optical Band Gap | 3.6–4.0 eV | indiascienceandtechnology.gov.innih.gov |
| Crystal Structure | Face-centered cubic (above TN), Rhombohedral (below TN) | aip.org |
In spintronic devices, signals can be transmitted by spin waves, which are propagating disturbances in the magnetic ordering of a material. ucr.edu The quanta of these spin waves are known as magnons. diva-portal.org Research has demonstrated that coherent terahertz (THz) control of these spin waves in NiO is possible, suggesting the potential for ultra-high-speed operation of spintronic devices. aip.orgaip.org
Understanding the interaction between spins and the crystal lattice vibrations (phonons), known as spin-phonon coupling, is critical for optimizing these devices. aip.orgarxiv.org Studies using ultraviolet (UV) Raman spectroscopy have determined spin-phonon coupling coefficients in NiO. arxiv.orgaip.org It was found that the spins of nickel atoms interact more strongly with longitudinal optical (LO) phonons than with transverse optical (TO) phonons, producing opposite effects on the phonon energies. arxiv.orgarxiv.org This knowledge of strong spin-phonon coupling provides a pathway to optimize spin wave propagation by tuning the phonon dispersion through methods like geometrical confinement and strain, which can be crucial for minimizing spin-wave damping. arxiv.orgaip.org
| Research Area | Key Finding | Implication | Source(s) |
| Spin Wave Control | Coherent control of antiferromagnetic spin waves using THz radiation has been demonstrated. | Enables the possibility of ultra-high-speed spintronic devices. | aip.orgaip.org |
| Spin-Phonon Coupling | Spins interact strongly and differently with longitudinal and transverse optical phonons. | Allows for optimization of spin wave propagation and minimization of damping by tuning phonon properties. | arxiv.orgaip.org |
| Magnon Velocity | Studies have investigated "superluminous-like" magnon speeds at nanoscale distances. | Suggests extremely fast information transfer is possible in NiO-based devices. | diva-portal.org |
While intrinsically antiferromagnetic, the properties of NiO can be tailored. Research proposes that by substituting various ions into the NiO lattice, it may be possible to induce ferromagnetic properties. indiascienceandtechnology.gov.in This modification could lead to the development of novel transparent ferromagnets, which are materials that are both magnetic and transparent to visible light. indiascienceandtechnology.gov.in Such materials are highly sought after for magneto-optical applications.
Furthermore, these engineered NiO-based materials hold significant potential for the creation of new spintronic devices such as solar spin photodiodes and spin power devices. indiascienceandtechnology.gov.in A spin photodiode is a device that can detect the spin of photo-generated carriers, merging the fields of photonics and spintronics. researchgate.net The development of such devices using a versatile and stable material like NiO is an active area of research. indiascienceandtechnology.gov.in
The inherent properties of antiferromagnets make them advantageous for memory and data storage. wikipedia.org Unlike ferromagnetic materials, where an external magnetic field can easily alter the magnetic structure, the spin structure in NiO is robust and does not significantly change. aip.orgaip.org This resistance to external magnetic fields is a major benefit for spintronic memory and logic applications, as it makes the stored information more stable and less susceptible to data loss from stray fields. aip.orgaps.org
The ability to switch the antiferromagnetic order in NiO using spin currents offers a path toward creating memory elements. aps.org In these setups, a spin current generated in an adjacent metallic layer (like platinum) can flow into the NiO and switch the orientation of the antiferromagnetic domains. aps.org This switching behavior can be used to represent bits of information (0s and 1s), forming the basis of magnetic memory and logic devices. aps.orgscirp.orgasianpubs.org
Catalysis and Reaction Mechanisms Involving this compound
Beyond electronics, this compound is a highly effective transition metal oxide catalyst used in various chemical reactions, particularly for oxidation and reduction processes. researchgate.netjournals.co.za
This compound is recognized as an efficient catalyst for the low-temperature oxidation of carbon monoxide (CO) to carbon dioxide (CO₂), a critical reaction for pollution control. researchgate.netjournals.co.za The mechanism for this reaction over NiO has been described by a Langmuir-Hinshelwood model. journals.co.za In this model, both CO and oxygen are first chemisorbed onto the active sites of the catalyst surface before reacting. journals.co.za Factors such as the number of accessible oxidation sites and the mobility of surface oxygen are crucial for initiating CO oxidation. researchgate.net The introduction of NiO as an additive to other catalyst systems, such as CuO/CeO₂/Al₂O₃, has been shown to have a significant positive effect on the selectivity of CO oxidation due to its electron-donor properties. researchgate.net
In addition to oxidation, NiO is involved in reduction reactions. The reduction of NiO itself, for instance by carbon monoxide or hydrogen, is a key process in catalyst preparation and regeneration. upm.edu.myaip.org Studies using temperature-programmed reduction (TPR) have shown that NiO can be completely reduced to metallic nickel (Ni) by CO. upm.edu.my The efficiency of this reduction can be enhanced by adding other metals; for example, doping with cerium (Ce) was found to lower the reduction temperature of NiO, which is attributed to an increased surface area that facilitates the reaction. upm.edu.my
| Reaction Type | Example Reaction | Key Research Findings | Source(s) |
| Oxidation | Catalytic oxidation of Carbon Monoxide (CO) | NiO is an effective catalyst for low-temperature CO oxidation. The mechanism can be described by a Langmuir-Hinshelwood model. | researchgate.netjournals.co.za |
| Reduction | Reduction of NiO by CO | NiO can be fully reduced to metallic Ni. Doping with Ce can lower the required reduction temperature. | upm.edu.my |
| Reduction | Reduction of NiO by Hydrogen (H₂) | The reduction process of oxidized Ni is critical for regenerating Ni-based catalysts used in processes like nitric oxide decomposition. | aip.org |
Biomimetic Catalysis with this compound Model Systems
Biomimetic catalysis aims to replicate the function of natural enzymes using synthetic molecules. nih.gov In this context, nickel-containing enzymes, such as [NiFe]-hydrogenases that catalyze the reversible production of hydrogen, are of particular interest. mdpi.com While much of the research focuses on complex organometallic nickel compounds that mimic the active sites of these enzymes, there is also interest in using simpler nickel compounds, including those derived from nickel oxide, as functional models. nih.govmdpi.comuniversiteitleiden.nl
For instance, dye-sensitized photocathodes made from mesoporous NiO have been used in combination with biomimetic [FeFe]-hydrogenase catalysts for photochemical hydrogen production. acs.org In these systems, the NiO acts as a p-type semiconductor that facilitates charge separation upon light absorption by a dye, which then reduces the molecular catalyst to its active state for hydrogen evolution. acs.orgfrontiersin.org This demonstrates how this compound can be a crucial component in artificial photosynthetic systems that mimic natural processes.
Gas Sensing Technologies Based on this compound
This compound is a p-type semiconductor with a wide bandgap, making it a suitable material for gas sensing applications. scialert.netdiva-portal.org Its electrical resistance changes upon exposure to different gases, which forms the basis of chemiresistive gas sensors.
Chemiresistive Gas Sensors Utilizing this compound Films and Nanostructures
Chemiresistive gas sensors based on NiO films and nanostructures are being developed for the detection of a variety of gases, including ethanol (B145695), hydrogen sulfide (B99878) (H2S), and nitrogen dioxide (NO2). scialert.netdiva-portal.orgcityu.edu.hkmdpi.compreprints.org The sensing mechanism involves the adsorption of oxygen from the air onto the NiO surface, which creates a hole accumulation layer and decreases the material's resistance. When a reducing gas like ethanol is introduced, it reacts with the adsorbed oxygen, releasing electrons back to the NiO and increasing its resistance. The magnitude of this resistance change is proportional to the gas concentration. scialert.net
The sensitivity and selectivity of NiO-based sensors can be significantly enhanced by creating nanostructures with a high surface-to-volume ratio, such as nanoparticles, nanoplates, and thin films. scialert.netdiva-portal.orgresearchgate.net For example, a sensor made from a 5 nm NiO/100 nm SnO2 heterojunction thin film showed a high response to 100 ppm of ethanol at 250 °C. cityu.edu.hk Decorating NiO nanostructures with other metal oxides, like Fe2O3 or WO3, can further improve sensing performance by creating p-n heterojunctions that modulate the charge carrier concentration at the interface. researchgate.netacs.org A sensor based on NiO/WO3 composite nanoparticles exhibited a 42.6-fold higher sensitivity to H2S compared to pristine WO3 nanoparticles. acs.org Similarly, combining NiO with nitrogen-doped reduced graphene oxide has led to sensors with sub-ppb detection limits for NO2. mdpi.compreprints.org
| Sensing Material | Target Gas | Operating Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|
| NiO Thin Film | Ethanol | 100 | Appreciable response of ~12 towards 50 ppm of ethanol. | scialert.net |
| 5 nm NiO/100 nm SnO₂ | Ethanol | 250 | High response of 7.9 for 100 ppm ethanol. | cityu.edu.hk |
| Fe₂O₃-decorated NiO Nanoplates | H₂S | 300 | Response of 26.55 for 200 ppm H₂S. | researchgate.net |
| 2.1 wt % NiO/WO₃ NPs | H₂S | 100 | Response of 15031 for 10 ppm H₂S. | acs.org |
| NiO/N-rGO Nanohybrids | NO₂ | 100 | Detection limit of <1 ppb. | mdpi.compreprints.org |
Detection of Hazardous Gases (e.g., CO, NO2, H2, NH3) with this compound Sensors
This compound-based gas sensors have demonstrated considerable promise in detecting a range of hazardous and flammable gases, including carbon monoxide (CO), nitrogen dioxide (NO2), hydrogen (H2), and ammonia (B1221849) (NH3). researchgate.netgrobotronics.comgasdetectionsolutions.comwinsen-sensor.com The sensing capability of NiO is attributed to the change in its electrical resistance upon the adsorption of gas molecules on its surface. researchgate.net
Pure NiO sensors have shown good response to gases like CO and H2, even in humid conditions, which is a significant advantage for real-world applications. mdpi.com They have also been investigated for the detection of NO2 and NH3. researchgate.netresearchgate.net The performance of these sensors, including sensitivity and selectivity, is highly dependent on the operating temperature. For instance, ultrathin NiO films have shown optimal NO2 sensing at a relatively low temperature of 125 °C. acs.org Similarly, the sensitivity of NiO sensors to various gases often shows a peak at a specific operating temperature, beyond which the performance declines due to the increased rate of gas desorption. nih.gov
The table below summarizes the performance of NiO-based sensors for various hazardous gases.
| Target Gas | Sensor Material | Operating Temperature (°C) | Concentration Range (ppm) | Reference |
| NO2 | Al:NiO | 200 | 0.2 - 2.5 | researchgate.net |
| NO2 | NiO | 125 | 0.8 - 7 | acs.org |
| NO2 | 0.5% Ce:NiO | 150 | - | researchgate.net |
| H2 | NiO | 300 | 50 - 500 | researchgate.net |
| CO | NiO/MXene-30 | - | 10 - 1000 | acs.org |
Mechanisms of Gas Adsorption and Sensing Response in this compound Systems
The gas sensing mechanism of this compound, a p-type semiconductor, is primarily based on the interaction of gas molecules with pre-adsorbed oxygen species on its surface. In ambient air, oxygen molecules are adsorbed on the NiO surface and capture free electrons from the material, forming ionized oxygen species (like O₂⁻, O⁻, or O²⁻) and creating a hole-accumulation layer, which decreases the material's resistance.
When a reducing gas (e.g., CO, H2, NH3) is introduced, it reacts with these adsorbed oxygen ions, releasing the trapped electrons back to the NiO. This process decreases the concentration of holes (the majority charge carriers in p-type semiconductors), leading to an increase in the sensor's resistance. researchgate.net
For oxidizing gases like NO2, the mechanism is different. NO2 molecules can directly adsorb on the NiO surface and withdraw electrons, which increases the concentration of holes and thus decreases the sensor's resistance. researchgate.netdoi.org
The interaction of gases with the NiO surface can be summarized by the following reactions:
Oxygen Adsorption: O₂(gas) + e⁻ → O₂⁻(ads)
Reaction with Reducing Gas (CO): CO(gas) + O⁻(ads) → CO₂(gas) + e⁻
Reaction with Oxidizing Gas (NO₂): NO₂(gas) + e⁻ → NO₂⁻(ads)
Theoretical studies using Density Functional Theory (DFT) have provided deeper insights into the adsorption processes. For instance, calculations have shown that CO molecules can form stable complexes with NiO-functionalized carbon nanotubes, leading to significant changes in the electronic properties of the material. mdpi.com The adsorption of CO on different nickel crystal surfaces (like Ni(111), Ni(100), and Ni(110)) has been found to occur with varying adsorption energies and bond lengths, indicating that the crystallographic orientation of NiO can influence its sensing properties. mdpi.comresearchgate.net
Impact of Nanostructure Morphology and Doping on this compound Gas Sensing Performance
The performance of this compound gas sensors can be significantly enhanced by controlling the morphology of the nanostructures and by introducing dopants. acs.orgacs.org
Nanostructure Morphology:
The morphology of the sensing material plays a crucial role in determining its surface-to-volume ratio, porosity, and gas diffusion characteristics. acs.orgnih.gov Various NiO nanostructures, such as nanofibers, nanowires, and porous spheres, have been synthesized to improve gas sensing performance. acs.orgresearchgate.netnih.gov
Nanofibers: Electrospun NiO nanofibers offer a high specific surface area, which allows for more efficient gas diffusion and interaction, leading to higher sensitivity. researchgate.net The morphology of these nanofibers can be controlled to optimize sensing behavior. nih.gov
Nanowires: NiO nanowires also provide a large surface area and have shown promising results for detecting hazardous gases. researchgate.net
Doping:
Doping NiO with other metal ions is an effective strategy to improve its gas sensing properties, including sensitivity, selectivity, and operating temperature. researchgate.netmdpi.com Dopants can create more active sites for gas adsorption, alter the electronic structure, and increase the concentration of oxygen vacancies. nih.govrsc.org
Metal Doping: Doping with metals like copper (Cu) has been shown to increase the sensitivity of NiO sensors to NO2. doi.orgsci-hub.se The introduction of Cu dopants increases the surface area available for gas interaction. sci-hub.se Similarly, doping with zinc (Zn) has been found to enhance formaldehyde (B43269) sensing properties at lower operating temperatures. researchgate.net
Mechanism of Improvement: Doping can decrease the electron density and increase oxygen vacancies in the material, which can lead to enhanced sensitivity and faster response times. nih.govrsc.org For example, nickel doping in tin oxide (SnO₂) sensors has been shown to increase sensitivity to carbon dioxide. nih.gov
The table below highlights the effect of doping on NiO gas sensor performance.
| Dopant | Target Gas | Key Improvement | Reference |
| Cu | NO2 | Increased sensitivity with higher doping concentration. | doi.orgsci-hub.se |
| Zn | Formaldehyde | Lower operating temperature and higher sensitivity. | researchgate.net |
| Al | NO2 | High response at low concentrations. | researchgate.net |
| Ce | NO2 | Enhanced performance due to crystal lattice distortion. | researchgate.net |
| Fe | Butanol | Promising for high-performance butanol sensing. | researchgate.net |
Energy Storage and Conversion Systems Employing this compound
This compound is a key material in the development of advanced energy storage and conversion systems. Its favorable electrochemical properties make it suitable for use in lithium-ion batteries, solid oxide fuel cells, and supercapacitors.
Cathode Materials in Lithium-Ion Batteries Based on this compound
Nickel-rich layered transition metal oxides, often in combination with manganese and cobalt (NMC), are prominent cathode materials for lithium-ion batteries (LIBs). wikipedia.orgmdpi.com These materials, with the general formula LiNixMnyCo1-x-yO2, offer high energy density and operating voltage. wikipedia.org
The structure of these materials is layered, allowing for the intercalation and de-intercalation of lithium ions during the charge and discharge cycles. wikipedia.org Increasing the nickel content in these cathodes can provide higher capacity. wikipedia.org However, high-nickel content cathodes can suffer from structural and thermal instability. rsc.org
To address these stability issues, researchers have explored strategies such as doping and creating concentration gradients.
Doping: Doping with elements like magnesium (Mg) can stabilize the layered structure by suppressing the mixing of lithium and nickel ions and preventing nickel migration. rsc.org This leads to improved cyclability and thermal stability. rsc.org
Concentration Gradient: Creating a progressive concentration gradient of transition metals within the cathode particles, with a higher concentration of stabilizing elements like manganese and cobalt on the surface, can alleviate internal stress and improve structural stability during cycling. rsc.org
Surface Coating: Encapsulating nickel-rich cathode materials with materials like reduced graphene oxide (rGO) can enhance electrochemical performance by improving electrical conductivity and protecting the cathode from the electrolyte. acs.org
The table below presents data on the performance of some nickel-rich cathode materials.
| Cathode Material | Initial Capacity (mAh g⁻¹) | Capacity Retention | Cycles | Reference |
| LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM) | - | - | - | acs.org |
| rGO-wrapped LiNi₀.₆Co₀.₂Mn₀.₂O₂ | - | Remarkably improved | - | acs.org |
| LiNi₀.₇Co₀.₁₃Mn₀.₁₇O₂ | 189.9 | 86.5% | 300 | rsc.org |
| LiNi₀.₉₀Co₀.₀₇Mg₀.₀₃O₂ | 228.3 | 84.3% | 300 | rsc.org |
Anode Layers for Solid Oxide Fuel Cells Incorporating this compound
In solid oxide fuel cells (SOFCs), this compound serves as a precursor to the nickel metal that forms the anode cermet (ceramic-metal composite), typically with a stabilized zirconia electrolyte material. google.commdpi.com The porous Ni-cermet anode provides catalytic sites for fuel oxidation, electronic conductivity, and structural support. google.comutwente.nl
A common anode material is a composite of nickel and yttria-stabilized zirconia (Ni-YSZ). osti.gov The nickel acts as the catalyst for fuel reforming and oxidation, while the YSZ provides structural integrity and ionic conductivity. google.comroyalsocietypublishing.org
To improve performance and prevent issues like carbon deposition when using hydrocarbon fuels, multi-layer anode structures have been investigated. royalsocietypublishing.org For instance, a three-layer anode consisting of a Ni-CeO₂ top layer, a Ni middle layer, and a Ni-YSZ bottom layer has been shown to effectively suppress carbon deposition while maintaining high power generation when directly fed with iso-octane. royalsocietypublishing.org In this design, the Ni-CeO₂ layer facilitates fuel reforming, and the Ni-YSZ layer is where the electrochemical oxidation of the reformed fuel occurs. royalsocietypublishing.org
The performance of Ni-based anodes can be affected by degradation mechanisms such as the agglomeration and growth of nickel particles. mdpi.com
Supercapacitor Electrode Materials Utilizing this compound Nanocomposites
This compound nanocomposites are being extensively explored as electrode materials for supercapacitors due to their potential for high specific capacitance and good cycling stability. mdpi.commdpi.com Supercapacitors store energy through electrochemical double-layer capacitance and pseudocapacitance, and NiO contributes significantly through Faradaic redox reactions.
To enhance the performance of NiO-based supercapacitor electrodes, it is often combined with conductive materials to form nanocomposites.
Carbon Materials: Combining NiO with carbon materials like activated carbon (AC) can also lead to superior electrochemical performance. researchgate.net A NiO/AC nanocomposite achieved a specific capacitance of 325 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net
The table below summarizes the performance of various NiO nanocomposites in supercapacitors.
| Electrode Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability | Reference |
| PANI/nano-NiO | 2122.75 | 0.1 | 86% retention after 1000 cycles | mdpi.com |
| PANI-NiO-3 | 623 | 1 | >92.5% retention after 5000 cycles | mdpi.com |
| PPy-NiO | 421.48 | - (at 10 mVs⁻¹) | - | aip.org |
| NiO/AC (50/50%) | 325 | 1 | - | researchgate.net |
| PNZ (Polyindole/NiO/ZnO) | 310.9 | 0.5 | 78.5% retention after 5000 cycles | nih.gov |
Superconductivity Investigations of Nickel Oxide Materials (Nickelates)
Role of Charge Density Waves in Nickel Oxide Superconductivity
Recent investigations into nickel oxide superconductors, also known as nickelates, have uncovered the presence of charge density waves (CDWs), a phase of quantum matter commonly found in other unconventional superconductors. innovations-report.com CDWs can be conceptualized as a periodic modulation of the electron density, akin to frozen ripples, superimposed on the material's atomic lattice. stanford.educhemeurope.com This discovery is significant as it demonstrates that nickelates can form correlated states, which are electronic conditions capable of hosting various quantum phases, including superconductivity. innovations-report.comstanford.edu
A remarkable finding is that in nickelate superconductors, CDWs are observed even before the material is doped—a process of substituting atoms to alter the number of free electrons that is typically essential to induce superconductivity. innovations-report.comstanford.educhemeurope.com This characteristic distinguishes nickelates from other known superconductors and presents a new framework for studying the mechanisms of unconventional superconductivity. innovations-report.com Research using Ni L3 resonant X-ray scattering on infinite-layer NdNiO₂ films has confirmed the existence of CDWs. iphy.ac.cn These waves were observed to form in both the Neodymium (Nd) 5d and Nickel (Ni) 3d orbitals at the same commensurate wavevector. iphy.ac.cn
The formation of these CDWs is strongly linked to the hybridization between the Nd 5d and Ni 3d orbitals. iphy.ac.cn Further studies on compounds like La₃Ni₂O₇ and La₃Ni₂O₆ have suggested that charge and spin density waves are a common feature in the ternary La-Ni-O system. researchgate.net In some nickelates, both spin density waves and charge density waves coexist at low temperatures and can be suppressed by applying pressure, indicating a close relationship between these density waves and the emergence of superconductivity. researchgate.net Interestingly, as the material enters the superconducting state through doping, for instance with 20% Strontium (Sr) doping in NdNiO₂, the CDWs have been observed to disappear. iphy.ac.cn This interplay between CDWs and superconductivity is a critical area of ongoing research.
Effects of Pressure and Doping on Superconducting Properties of Nickel Oxide
The superconducting properties of nickel oxides are highly sensitive to both chemical doping and external pressure. Doping, the intentional introduction of impurities, is a primary method to induce superconductivity. In nickelates like neodymium nickelate, substituting neodymium with strontium introduces charge carriers, transforming the material from a metallic state with a resistive upturn at low temperatures to a superconductor. aip.org For instance, strontium-doped neodymium nickelate shows a superconducting transition beginning at 15 K, with zero resistance achieved at 9 K. aip.org
Pressure is another critical parameter that can significantly influence and even induce superconductivity in nickelates. researchgate.net Research has shown that applying pressure can steeply increase the superconducting transition temperature (Tc). researchgate.net For the infinite-layer nickelate SrₓPr₁₋ₓNiO₂, studies have reproduced the experimentally observed increase of Tc under pressures up to 12 GPa and predict that Tc can be further enhanced with even higher pressures. arxiv.orgnih.gov
Remarkably, pressure can even induce high-temperature superconductivity in nickelates without any chemical doping. arxiv.orgnih.gov Theoretical studies suggest that the parent compound PrNiO₂ can become a high-temperature superconductor under pressure due to a strongly enhanced self-doping of the Ni d(x²-y²) orbital. arxiv.orgnih.gov It is predicted that a maximum Tc of around 100 K could be reached at approximately 100 GPa, which would make nickelate superconductors comparable to the best-performing cuprates. arxiv.orgnih.gov In some nickelate systems, pressure works by suppressing competing orders like charge and spin density waves, which appears to be intimately connected to the emergence of superconductivity. researchgate.net
Table 2: Effect of Pressure on Superconducting Transition Temperature (Tc) in Nickelates
| Compound | Doping | Pressure | Observed/Predicted Effect on Tc |
| SrₓPr₁₋ₓNiO₂ | Strontium-doped | Up to 12 GPa | Increase in Tc arxiv.orgnih.gov |
| PrNiO₂ | Undoped | ~100 GPa | Predicted to induce superconductivity with Tc up to 100 K arxiv.orgnih.gov |
| La₃Ni₂O₇ | Undoped | ~10 GPa | Induces superconductivity with Tc ~80K researchgate.netresearchgate.net |
| LaOFeAs | F-doped | ~4 GPa | Tc increases to a maximum of ~43 K researchgate.net |
Environmental Catalysis and Remediation Applications of this compound
Degradation of Organic Pollutants by Photocatalytic this compound
This compound (NiO), a p-type semiconductor with a wide band gap, has emerged as a promising photocatalyst for the degradation of hazardous organic pollutants in wastewater. kashanu.ac.irupb.ro Its effectiveness stems from its ability to generate highly reactive electron-hole pairs when irradiated with light of sufficient energy. upb.ro These charge carriers migrate to the catalyst surface and initiate oxidation-reduction reactions that can break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O. kashanu.ac.ir The advantages of using NiO include its low cost, high stability, and abundance. kashanu.ac.ir
Research has demonstrated the efficacy of NiO nanoparticles in degrading various industrial pollutants. For example, NiO nanoparticles have been successfully used to break down dyes such as Fast Green, Rhodamine B, Methylene Blue, and Crystal Violet. kashanu.ac.ircardiff.ac.ukresearchgate.net The efficiency of the photocatalytic process is influenced by several factors, including the concentration of the pollutant, the mass of the catalyst, and temperature. kashanu.ac.ir Studies have shown that the degradation efficiency can be significantly enhanced by optimizing these parameters. For instance, in one study, an 89% degradation of Rhodamine B was achieved after 140 minutes using 60 mg of NiO nanobelts as a catalyst. cardiff.ac.uk
Furthermore, the photocatalytic activity of NiO can be improved through various strategies. Doping NiO with other metals, such as zinc, has been shown to enhance its efficiency by promoting charge separation and increasing the generation of reactive radicals. mdpi.com Zn-doped NiO nanoparticles have demonstrated remarkable degradation efficiency, reaching 92% for Rhodamine B in 40 minutes. mdpi.com Another approach involves creating composite materials, such as embedding NiO nanoparticles in a silica (B1680970) matrix (NiO/SiO₂) or carboxymethyl cellulose, which can improve photocatalytic performance for certain pollutants like chlorophenols. upb.roresearchgate.net
Table 3: Examples of Photocatalytic Degradation using this compound
| Pollutant | Catalyst | Degradation Efficiency | Time |
| Fast Green Dye | NiO Nanocomposite | 91.45% kashanu.ac.ir | Not Specified |
| Rhodamine B | NiO Nanobelts (60 mg) | 89% cardiff.ac.uk | 140 min |
| Rhodamine B | 8% Zn-doped NiO | 92% mdpi.com | 40 min |
| Methylene Blue | NiO-Carboxymethyl Cellulose | Not Specified (Rate constant: 0.1482 min⁻¹) researchgate.net | Not Specified |
| Chlorophenols | NiO/SiO₂ | 45% upb.ro | Not Specified |
Hydrocarbon Reforming and Pollutant Abatement Using this compound Catalysts
Nickel-based catalysts, including those starting from this compound (NiO), are extensively used in industrial processes for hydrocarbon reforming and pollutant abatement. catalysis.bloggoogle.com Hydrocarbon reforming, particularly steam reforming, is a critical process for producing hydrogen (H₂) and synthesis gas (syngas), which are vital feedstocks for the chemical industry. catalysis.blog In this process, hydrocarbons react with steam at high temperatures over a nickel catalyst, which is often supported on materials like alumina (B75360). catalysis.blog The NiO in the catalyst precursor is typically reduced to metallic Ni, which is the active species for the reforming reaction. mdpi.com
The composition of the catalyst is crucial for its activity and stability. Promoters and supports are added to enhance performance. For example, magnesium oxide (MgO) can be used as a co-catalyst to improve the dispersion of nickel and anchor it to the support, while also helping to curb carbon formation (coking), which deactivates the catalyst. google.comgoogle.com The use of mixed-oxide supports like cerium-zirconium oxide can increase the participation of water in the reforming reaction and provide sites for hydrocarbon oxidation. researchgate.net
In addition to producing valuable chemicals, nickel-based catalysts are employed for environmental pollutant abatement. They are effective in treating harmful emissions such as carbon monoxide (CO) and nitric oxide (NO). researchgate.netrsc.org For instance, NiO-based catalysts can be used in processes that couple the reforming of greenhouse gases like methane (B114726) (CH₄) and carbon dioxide (CO₂) with the reduction of NO. rsc.org This approach can simultaneously abate three major pollutants. rsc.org Furthermore, nickel-based sorbents have been developed for the removal of sulfur compounds, such as thiophene (B33073) and benzothiophene, from gasification gases, which is essential to prevent the poisoning of downstream catalysts used in biofuel production. mdpi.com
Emerging Research Directions and Future Perspectives in Nickel Monoxide Studies
Rational Design of Nickel Monoxide Materials through Advanced Computational Methods
The rational design of materials, guided by advanced computational methods, is a paradigm shift from traditional trial-and-error approaches. By using theoretical calculations, researchers can predict the properties of yet-to-be-synthesized materials, accelerating the discovery of novel NiO-based systems with desired functionalities.
Density Functional Theory (DFT) has become a cornerstone in this area. DFT calculations are employed to investigate the electronic structure, surface chemistry, and catalytic activity of NiO. For instance, computational studies have been used to model the surface of NiO and the effects of doping with various transition metals like Chromium (Cr), Manganese (Mn), Iron (Fe), and Cobalt (Co). universiteitleiden.nl These simulations help in understanding how dopants can modify the electronic properties and, consequently, the catalytic performance of NiO for reactions like the oxygen evolution reaction (OER). universiteitleiden.nl By calculating the free energies of reaction intermediates on different active sites, researchers can construct "volcano plots" that predict the optimal dopant for a specific catalytic process. universiteitleiden.nlrwth-aachen.de
Quantum-chemical calculations are also instrumental in designing NiO composites. Studies on nickel oxide-functionalized carbon nanotubes (CNTs) use DFT to model the interaction mechanisms between the two components. mdpi.com These models analyze adsorption energies, equilibrium distances, and the resulting electronic structure, revealing how functionalization modifies the material's properties for applications such as gas sensing. mdpi.com The insights gained from these computational studies guide the experimental design of Ni-based catalysts and sensors with enhanced efficiency and selectivity. mdpi.comnih.gov
Table 1: Computational Methods in this compound Research
| Computational Method | Application in NiO Research | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Modeling NiO surfaces, doping effects, and catalytic reactions. universiteitleiden.nl | Predicts optimal dopants for enhanced catalytic activity and understands surface interactions. universiteitleiden.nl |
| Quantum-Chemical Calculations | Investigating CNT-NiO composites and interaction mechanisms. mdpi.com | Elucidates changes in electronic properties for designing advanced sensors. mdpi.com |
Tailoring this compound Nanostructures for Enhanced Functionality
The functionality of this compound is intrinsically linked to its nanoscale structure. Researchers are actively exploring methods to precisely control the size, shape, and morphology of NiO nanostructures to unlock enhanced or novel properties.
Doping has emerged as a powerful strategy for tailoring the properties of NiO nanoparticles. Incorporating different metal ions into the NiO lattice can significantly alter its structural, optical, and electrical characteristics. For example, doping NiO nanoparticles with manganese (Mn) has been shown to reduce the crystallite size and widen the bandgap, which is tunable from 3.49 eV to 4.10 eV with increasing Mn concentration. rsc.org This tunability is crucial for optimizing NiO as a hole transport layer (HTL) in perovskite solar cells, leading to improved charge mobility and device efficiency. rsc.orgrsc.org Similarly, doping with cobalt (Co) can enhance the photocatalytic activity of NiO nanostructures. researchgate.net
The synthesis method itself offers another level of control. A simple chemical precipitation process has been used to create Mn-doped NiO nanoparticles, demonstrating a scalable and sustainable route to materials with enhanced functional properties. rsc.org Hydrothermal methods are also employed to synthesize nanostructures like NiCo₂O₄ nanorods, where tailoring the reaction temperature and time allows for the optimization of their supercapacitive performance. tandfonline.com The morphology of the resulting nanoparticles, often spherical and with dimensions under 20 nm, is a critical factor in their performance in multifunctional devices. researchgate.net
Table 2: Effects of Doping on this compound Nanoparticle Properties
| Dopant | Synthesis Method | Change in Crystallite Size | Change in Bandgap (eV) | Enhanced Functionality | Reference |
|---|---|---|---|---|---|
| Manganese (Mn) | Chemical Precipitation | Decrease (15.26 nm to 10.38 nm) | Increase (3.49 to 4.10) | Hole Transport | rsc.org |
| Cobalt (Co) | Co-precipitation | - | Varies (3.40 to 3.48) | Photocatalysis | researchgate.net |
Development of Multifunctional Devices Based on this compound Composites
The integration of this compound into composite materials is a key strategy for developing multifunctional devices that can perform several tasks simultaneously. By combining NiO with other materials, such as polymers or carbon nanostructures, researchers can create novel systems with synergistic properties.
One promising area is in energy storage and conversion. Composites of NiO with conductive polymers like polyaniline (PANI) have demonstrated excellent performance as supercapacitor electrodes. nih.gov For example, a core-shell NiO@PANI material exhibited a specific capacitance of 623 F g⁻¹ and retained nearly 90% of its capacity after 5000 cycles. nih.gov In another application, a composite of nickel-doped iron pyrite (B73398) (FeS₂) and reduced graphene oxide (rGO) serves as an efficient counter electrode in dye-sensitized solar cells (DSSCs), achieving a higher efficiency than traditional platinum-based electrodes. rsc.org
Beyond energy applications, these composites are being developed for advanced sensors. The same Ni-doped FeS₂/rGO composite used for DSSCs also functions as a highly sensitive electrochemical sensor for hydrogen peroxide. rsc.org Similarly, composites of NiO and carbon nanotubes are being investigated for their gas-sensing capabilities, with studies showing their potential to detect gases like acetone (B3395972) and carbon dioxide. mdpi.com The development of such multifunctional materials paves the way for integrated devices, such as smart windows that can both store energy and change color (electrochromism). acs.org These devices often consist of complex multilayer structures incorporating electrochromic films, ion conductors, and transparent conductors. acs.orgijert.org
Exploration of Novel Quantum Phenomena in this compound Systems
This compound is a classic example of a Mott insulator, or more accurately, a charge-transfer insulator, where electron-electron interactions play a crucial role in its electronic properties. ornl.gov This makes NiO a fertile ground for exploring novel quantum phenomena that could lead to next-generation electronic and spintronic devices.
Advanced quantum mechanics methods, such as complete active space self-consistent field (CASSCF) theory and many-body G₀W₀ calculations, are being used to re-examine the electronic structure of NiO. researchgate.netacs.org These studies provide a deeper understanding of the states formed upon electron addition or ionization. Contrary to some earlier assumptions, recent findings suggest that while the valence band edge is composed of oxygen states and the conduction band edge of nickel states, the oxygen states are localized while the nickel states are delocalized. acs.org This characteristic could potentially lead to low electron-hole recombination rates, a desirable property for solar energy conversion applications. researchgate.net
The magnetic properties of NiO and related systems are also a major focus. Theoretical studies on doping cubic zirconia (c-ZrO₂) with nickel reveal that an isolated Ni atom can induce a significant local magnetic moment. researchgate.net Intriguingly, the magnetic coupling between two Ni atoms in the c-ZrO₂ lattice is predicted to be consistently ferromagnetic, making Ni-doped zirconia a potential material for spintronic applications. researchgate.net The ability to simulate complex transition metal oxide systems with high accuracy is a significant challenge, with projects aiming to perform quantum Monte Carlo simulations on supercells of up to 1,024 NiO atoms to benchmark accuracy and guide experimental efforts. ornl.gov
Scalable and Sustainable Manufacturing of Advanced this compound Materials
As the demand for NiO-based materials in applications like batteries and catalysts grows, the development of scalable and sustainable manufacturing processes becomes critically important. Current research addresses both the extraction of nickel and the synthesis of advanced nickel-containing materials.
A major breakthrough in sustainable nickel production is the use of hydrogen plasma to extract nickel from low-grade laterite ores. civilsdaily.comacs.org This innovative method replaces carbon-based reducing agents with hydrogen, producing water as a byproduct instead of carbon dioxide. civilsdaily.com If powered by renewable electricity, this process could cut CO₂ emissions by up to 84% and be about 18% more energy-efficient than conventional pyrometallurgical methods. acs.org The resulting ferronickel (B1172207) product is of high purity, potentially eliminating the need for further refining before use in the stainless steel industry. acs.orgsciencedaily.com
For the production of advanced materials, continuous manufacturing processes are being developed to overcome the challenges of scaling up from the lab to an industrial scale. acs.org A three-phase slug flow reactor has been successfully used for the continuous synthesis of precursors for Li(Ni₀.₈Co₀.₁Mn₀.₁)O₂ (NCM811), a key cathode material in next-generation lithium-ion batteries. acs.orgnih.gov This method allows for better control over the synthesis process, excellent mixing, and high reproducibility, which are crucial for the commercialization of high-performance battery materials derived from nickel oxide precursors. nih.gov
Table 3: Comparison of Nickel Extraction Methods
| Aspect | Traditional Pyrometallurgy | Hydrogen Plasma Method |
|---|---|---|
| Process Type | Multi-step (calcination, smelting, reduction) | Single-step metallurgical process |
| Reducing Agent | Carbon (coke) | Hydrogen plasma |
| Byproduct | Carbon Dioxide (CO₂) | Water (H₂O) |
| CO₂ Emissions | High (approx. 20 tons per ton of Ni) | Up to 84% lower |
| Energy Efficiency | Lower | Up to 18% higher |
| Feedstock | Higher-grade ores | Effective for low-grade laterite ores |
Q & A
Q. What are the standard methodologies for synthesizing high-purity Nickel Monoxide (NiO) nanoparticles, and how can phase purity be validated?
- Methodological Answer : NiO nanoparticles are commonly synthesized via sol-gel, precipitation, or thermal decomposition. For example, precipitation involves reacting nickel salts (e.g., Ni(NO₃)₂) with alkaline solutions (e.g., NaOH) followed by calcination. Phase purity is validated using X-ray diffraction (XRD) to confirm the cubic structure (JCPDS card No. 47-1049) and X-ray photoelectron spectroscopy (XPS) to verify the Ni²⁺ oxidation state. Transmission electron microscopy (TEM) should confirm particle size distribution, while thermogravimetric analysis (TGA) ensures complete precursor decomposition .
Q. Table 1: Common Synthesis Methods and Characterization Techniques
| Method | Key Steps | Characterization Tools |
|---|---|---|
| Sol-gel | Hydrolysis of nickel alkoxides | XRD, TEM, BET surface area |
| Precipitation | Base-induced precipitation | XRD, XPS, FTIR |
| Thermal Decomp. | Calcination of nickel hydroxide | TGA, SEM, Raman spectroscopy |
Q. How should researchers report experimental procedures for NiO synthesis to ensure reproducibility?
- Methodological Answer : Detailed protocols must include reagent purity, molar ratios, reaction temperatures, and calcination conditions (e.g., 400°C for 4 hours in air). For reproducibility, supplementary materials should provide step-by-step procedures, raw data (e.g., XRD spectra), and instrument calibration details. Known compounds require literature citations for identification methods, while new materials demand full spectroscopic and elemental analysis .
Advanced Research Questions
Q. How can contradictions in reported catalytic activities of NiO-based catalysts for CO oxidation be resolved through experimental design?
- Methodological Answer : Discrepancies often arise from variations in surface defects, crystallite size, or support interactions. A systematic approach involves:
- Design of Experiments (DoE) : Varying parameters like calcination temperature, NiO loading (5–20 wt%), and support material (Al₂O₃, SiO₂) to identify optimal conditions .
- In-situ Characterization : Using XPS and operando XRD to monitor structural changes during catalysis.
- Statistical Modeling : Applying regression analysis to correlate activity with variables like oxygen vacancies .
Q. Table 2: Catalytic Activity Under Varying Conditions
| NiO Loading (wt%) | Support | CO Conversion (%) | Key Factor Identified |
|---|---|---|---|
| 10 | Al₂O₃ | 85 | High surface area |
| 15 | SiO₂ | 72 | Oxygen vacancy density |
Q. What strategies mitigate NiO catalyst deactivation in syngas production, and how can sintering be quantified?
- Methodological Answer : Deactivation due to sintering is addressed via:
- Support Modification : Using mesoporous Al₂O₃ to anchor NiO particles.
- Promoter Addition : Doping with CeO₂ to enhance thermal stability.
- Post-reaction Analysis : TEM to measure particle size growth and XPS to detect carbon deposition. Sintering rates are quantified using the Arrhenius equation based on time-resolved TEM data .
Q. How do electronic structure differences between NiO and isostructural monoxides (e.g., TiO) influence their redox behavior?
- Methodological Answer : NiO’s cubic structure (Fm 3 m) exhibits a bandgap of ~3.7 eV, distinct from TiO (rutile, ~3.0 eV). Advanced techniques include:
- Photoelectron Spectroscopy : Compare valence-band spectra to assess hybridization.
- DFT Calculations : Model charge transfer mechanisms during redox cycles.
- Magnetic Susceptibility : NiO’s antiferromagnetic ordering contrasts with TiO’s paramagnetism, affecting O₂ activation pathways .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing temperature-dependent NiO reduction kinetics in furnace processes?
Q. How should conflicting XRD and XPS data on NiO stoichiometry be reconciled?
- Methodological Answer : XRD detects long-range order (NiO phase), while XPS identifies surface Ni³⁺ species. Resolve contradictions by:
Ethical & Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
